molecular formula C8H13NO2 B3048597 Methyl 6-cyanohexanoate CAS No. 17592-25-5

Methyl 6-cyanohexanoate

Cat. No.: B3048597
CAS No.: 17592-25-5
M. Wt: 155.19 g/mol
InChI Key: GQFYOUFBNQTCHT-UHFFFAOYSA-N
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Description

Methyl 6-cyanohexanoate is a valuable ester derivative in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecules. Its structure features a terminal cyano group and a methyl ester, providing two distinct reactive sites for multi-step synthesis. Researchers can utilize this compound in various transformations; the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitrile group can be converted into other functionalities such as amines, amides, or carboxylic acids, effectively extending the carbon chain. This bifunctionality makes Methyl 6-cyanohexanoate particularly useful in exploratory research for developing pharmaceuticals, agrochemicals, and novel materials. As a chemical intermediate, it can be employed in nucleophilic substitutions, cyclization reactions, and as a precursor for heterocyclic compounds. The compound is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Proper personal protective equipment, including gloves and eyeshields, should be used when handling this material. For laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-cyanohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFYOUFBNQTCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496920
Record name Methyl 6-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17592-25-5
Record name Methyl 6-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Deconstructing the Signature of a Bifunctional Molecule: A Spectroscopic Guide to Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel and existing molecules is paramount. For bifunctional compounds such as Methyl 6-cyanohexanoate, which incorporates both a nitrile and an ester moiety, a comprehensive spectroscopic analysis is essential to confirm its identity and purity. This technical guide provides an in-depth, field-proven perspective on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 6-cyanohexanoate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive model of its spectral characteristics. This approach mirrors the day-to-day problem-solving undertaken by researchers, offering a robust framework for the interpretation of experimental data.

The Molecule: Structure and Functionality

Methyl 6-cyanohexanoate possesses a six-carbon aliphatic chain, terminated by a methyl ester group at one end and a nitrile group at the other. This unique arrangement of functional groups dictates its chemical reactivity and, consequently, its spectroscopic signature.

Figure 1. Structure of Methyl 6-cyanohexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of Methyl 6-cyanohexanoate is predicted to exhibit five distinct signals, corresponding to the different proton environments along the aliphatic chain and the methyl ester.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 3.67Singlet3H-OCH₃
~ 2.35Triplet2H-CH₂ -C(O)OCH₃
~ 2.30Triplet2H-CH₂ -CN
~ 1.65Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-
~ 1.45Multiplet2H-CH₂-CH₂ -CH₂-

Causality Behind Assignments:

  • The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.67 ppm due to the deshielding effect of the adjacent oxygen atom. This is a highly characteristic signal for methyl esters.[1]

  • The methylene protons alpha to the carbonyl group (-CH₂-C(O)O-) are predicted to be a triplet at approximately 2.30 ppm. The electron-withdrawing nature of the carbonyl group deshields these protons, shifting them downfield. The signal will be split into a triplet by the adjacent methylene group.

  • The methylene protons alpha to the nitrile group (-CH₂-CN) are also deshielded and are expected to resonate as a triplet around 2.35 ppm. The nitrile group's inductive effect is comparable to, though slightly different from, the carbonyl of the ester, leading to a similar chemical shift.[2][3]

  • The remaining methylene groups in the center of the alkyl chain will appear as overlapping multiplets in the range of 1.45-1.65 ppm, a typical region for aliphatic protons.[4][5]

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 174C =O
~ 119C N
~ 51-OC H₃
~ 34-C H₂-C(O)OCH₃
~ 28-C H₂-CH₂-C(O)OCH₃
~ 25-CH₂-C H₂-CH₂-CN
~ 24-C H₂-CH₂-CN
~ 17-C H₂-CN

Rationale for Chemical Shifts:

  • The carbonyl carbon (-C=O) of the ester is the most deshielded carbon and is expected to appear at a chemical shift of approximately 174 ppm.[1][6]

  • The nitrile carbon (-CN) is also significantly deshielded due to the triple bond and the electronegativity of nitrogen, with a predicted chemical shift around 119 ppm.[7][8]

  • The methyl carbon of the ester (-OCH₃) will be found at approximately 51 ppm, influenced by the attached oxygen.[1]

  • The aliphatic carbons will have chemical shifts ranging from 17 to 34 ppm. The carbons closer to the electron-withdrawing ester and nitrile groups will be further downfield.[1][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 2950-2850C-H (aliphatic) stretchMedium-Strong
~ 2250C≡N (nitrile) stretchMedium, Sharp
~ 1740C=O (ester) stretchStrong, Sharp
~ 1250-1000C-O (ester) stretchStrong

Interpretation of Key Absorptions:

  • The presence of a sharp, medium-intensity absorption around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group (C≡N) .[9][10][11]

  • A strong, sharp peak at approximately 1740 cm⁻¹ is characteristic of the carbonyl stretch (C=O) in a saturated aliphatic ester .[12][13]

  • The region between 1250 and 1000 cm⁻¹ will contain strong absorptions corresponding to the C-O stretching vibrations of the ester group.[12]

  • The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the methylene and methyl groups in the molecule.

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure. For Methyl 6-cyanohexanoate (C₈H₁₃NO₂), the molecular weight is 155.19 g/mol .

Predicted Fragmentation Pathways:

Upon electron ionization, the molecular ion peak (M⁺) at m/z = 155 may be observed. Key fragmentation patterns for esters and nitriles will likely dominate the spectrum.

fragmentation M [C8H13NO2]+• m/z = 155 F1 [M - •OCH3]+ m/z = 124 M->F1 - •OCH3 F2 [M - •CH2CN]+ m/z = 115 M->F2 - •CH2CN F4 [C3H5N]+• m/z = 55 M->F4 McLafferty Rearrangement F3 [C4H5O2]+ m/z = 85 F1->F3 - C3H7 F5 [C2H2N]+ m/z = 40 F2->F5 - C5H10

Figure 2. Predicted major fragmentation pathways for Methyl 6-cyanohexanoate.

Analysis of Fragmentation:

  • Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to an acylium ion. This would result in a peak at m/z = 124 .[14]

  • Alpha-cleavage to the nitrile: Cleavage of the C-C bond adjacent to the nitrile group can lead to the loss of a •CH₂CN radical, resulting in a fragment at m/z = 115 .

  • McLafferty Rearrangement: A characteristic rearrangement for both long-chain esters and nitriles can occur, although the resulting fragments may differ. For the ester, this could lead to a fragment at m/z = 74 (methyl acrylate ion). For the nitrile, a fragment at m/z = 41 is common.[15]

  • Further fragmentation of the alkyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂).[14]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-cyanohexanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing, baseline correction, and integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 1-2 Hz.

IR Spectroscopy
  • Sample Preparation: As Methyl 6-cyanohexanoate is expected to be a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two NaCl or KBr plates.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: For a volatile compound like Methyl 6-cyanohexanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization and Analysis:

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

    • The mass analyzer (e.g., a quadrupole) scans a mass range, for instance, from m/z 35 to 200.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

This in-depth technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of Methyl 6-cyanohexanoate. By leveraging established spectroscopic principles and data from structurally similar molecules, a detailed and reliable spectral portrait has been constructed. This guide serves as a valuable resource for researchers in confirming the structure and purity of this bifunctional molecule, and the methodologies described herein are broadly applicable to the characterization of other novel organic compounds.

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Methyl 6-Cyanohexanoate: A Technical Guide to Its Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional C6 Building Block

Methyl 6-cyanohexanoate is a linear C6 aliphatic molecule distinguished by the presence of two key functional groups at its termini: a methyl ester and a nitrile. This dual functionality makes it a strategically valuable, yet often overlooked, intermediate in synthetic organic chemistry. While not a household name, its structure represents a versatile platform for constructing more complex molecules. The ester provides a handle for hydrolysis, amidation, or reduction to an alcohol, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various carbon-carbon bond-forming reactions. This orthogonal reactivity allows chemists to selectively manipulate one end of the molecule while preserving the other for subsequent transformations, a crucial advantage in multi-step synthesis. This guide provides an in-depth examination of the synthesis, properties, and strategic applications of Methyl 6-cyanohexanoate for professionals in chemical research and drug development.

Historical Context & Physicochemical Properties

The precise "discovery" of Methyl 6-cyanohexanoate is not marked by a singular, seminal publication. Instead, it likely emerged as a logical synthetic target within the broader historical context of research into nylon precursors and other aliphatic C6 compounds. Molecules derived from adipic acid and adiponitrile have been cornerstones of the polymer industry for decades. The selective functionalization of these abundant feedstocks would have naturally led to intermediates like Methyl 6-cyanohexanoate as chemists sought to create novel monomers and fine chemicals. Its history is therefore one of practical utility rather than fundamental discovery.

The core physicochemical properties of Methyl 6-cyanohexanoate are summarized below, sourced from the PubChem database[1].

PropertyValue
CAS Number 23038-36-0
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance Liquid (predicted)
Boiling Point 253.7 °C (predicted)
Density 0.99 g/cm³ (predicted)
XLogP3 1.3

Core Synthesis Methodologies

The synthesis of Methyl 6-cyanohexanoate can be approached from several angles, primarily dictated by the availability and cost of the starting C6 precursor. The two most logical and field-proven strategies involve nucleophilic substitution on a pre-formed ester or the partial solvolysis of a readily available dinitrile.

Route 1: Nucleophilic Cyanation of a Methyl 6-Halohexanoate

This is a classic and reliable approach based on the Williamson ether synthesis principle, adapted for C-C bond formation. The strategy involves a two-step process: first, the esterification of a 6-halohexanoic acid (e.g., 6-bromohexanoic acid), followed by an Sₙ2 reaction where a cyanide salt displaces the halide.

Causality and Experimental Rationale: The choice of a bromo-derivative over a chloro-derivative is strategic; the C-Br bond is weaker and bromide is a better leaving group than chloride, facilitating the Sₙ2 displacement under milder conditions[2]. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are chosen as solvents because their polar aprotic nature effectively solvates the cation (e.g., Na⁺) of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, thereby accelerating the reaction rate[3].

Route 1: Nucleophilic Cyanation Start Methyl 6-bromohexanoate Product Methyl 6-cyanohexanoate Start->Product Heat Byproduct NaBr (Sodium Bromide) Product->Byproduct Reagent NaCN (Sodium Cyanide) Reagent->Start Solvent DMSO (Solvent) Solvent->Start

Caption: Workflow for Synthesis Route 1.

Detailed Experimental Protocol:

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 6-bromohexanoate (20.9 g, 0.1 mol)[4][5][6] and 100 mL of anhydrous DMSO.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium cyanide (5.4 g, 0.11 mol, 1.1 equivalents) in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by vacuum distillation to yield Methyl 6-cyanohexanoate as a clear liquid.

Route 2: Selective Partial Methanolysis of Adiponitrile

This approach leverages adiponitrile, a high-volume industrial chemical used in the production of nylon 6,6, as the starting material. The challenge and elegance of this route lie in achieving selective reaction at only one of the two nitrile groups. This can be accomplished by using a limited amount of reagent under controlled conditions, often with acid or base catalysis, analogous to selective nitrile hydrolysis[7].

Causality and Experimental Rationale: This route is economically attractive due to the low cost of adiponitrile. The reaction is conceptually a Pinner reaction, where an alcohol attacks a protonated nitrile to form an imidate salt, which is then hydrolyzed to the ester[8]. By using a stoichiometric or slight excess of methanol relative to one nitrile group and controlling the reaction time and temperature, the reaction can be stopped preferentially at the mono-ester stage before the second nitrile group reacts. Sulfuric acid acts as a potent catalyst by protonating the nitrile nitrogen, making the carbon atom significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

Route 2: Partial Methanolysis Start Adiponitrile Product Methyl 6-cyanohexanoate Start->Product Controlled Heat Reagent Methanol (CH₃OH) (1-1.2 eq.) Reagent->Start Catalyst H₂SO₄ (cat.) + H₂O Catalyst->Start

Caption: Workflow for Synthesis Route 2.

Detailed Experimental Protocol:

  • Setup: In a 500 mL flask fitted with a stirrer, thermometer, and reflux condenser, charge adiponitrile (108.1 g, 1.0 mol) and methanol (40.0 g, 1.25 mol).

  • Catalyst Addition: Cool the mixture in an ice bath to below 10 °C. Slowly and carefully add concentrated sulfuric acid (98 g, 1.0 mol) while maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, add water (18 g, 1.0 mol). Slowly heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-4 hours.

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur.

  • Extraction: Extract the product with a suitable solvent like dichloromethane (3 x 150 mL).

  • Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude mixture, containing the desired product, unreacted adiponitrile, and the diester byproduct, is separated and purified by fractional vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends heavily on laboratory or plant-level logistical and economic considerations.

FeatureRoute 1: Nucleophilic CyanationRoute 2: Partial Methanolysis
Precursor Availability Methyl 6-bromohexanoate is a specialty chemical, often prepared from ε-caprolactone or 6-hydroxyhexanoic acid.Adiponitrile is a large-scale, inexpensive industrial commodity.
Reagent Toxicity High. Sodium cyanide is acutely toxic and requires stringent handling protocols.Moderate. Concentrated sulfuric acid is highly corrosive.
Selectivity & Byproducts High selectivity. The main byproduct is inorganic salt (NaBr), which is easily removed by aqueous workup.Moderate selectivity. Over-reaction can lead to the formation of dimethyl adipate. Requires careful control of stoichiometry and conditions.
Scalability Readily scalable, but the cost of the halo-ester and cyanide waste treatment can be limiting factors.Highly scalable and economically favorable for large-scale production, but requires precise process control to maximize yield of the mono-ester.
Ideal Use Case Laboratory-scale synthesis, production of high-purity material where cost is secondary.Industrial-scale production where precursor cost is a primary driver.

Applications in Drug Development and Advanced Synthesis

Methyl 6-cyanohexanoate serves as an exemplary bifunctional intermediate. Its value lies in the ability to serve as a linchpin, connecting different molecular fragments through sequential, selective reactions at its two distinct functional ends.

  • Synthesis of Lysine Analogues and Derivatives: The most direct application is in the synthesis of precursors to the amino acid lysine. The nitrile can be reduced (e.g., using H₂/Raney Ni or LiAlH₄) to form the primary amine of Methyl 6-aminohexanoate[9]. Subsequent hydrolysis of the ester yields 6-aminocaproic acid, the monomer for Nylon-6. This same amino-ester is a foundational building block for synthesizing modified lysine derivatives for incorporation into peptides or as standalone pharmacophores.

  • Precursor to Pimelic Acid Derivatives: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding methyl 6-carboxyhexanoate (methyl pimelate monomethyl ester). This transformation converts the molecule into a C7 α,ω-dicarboxylic acid monoester, a useful building block for polyesters, polyamides, and as a linker in drug-conjugate chemistry.

  • Heterocycle Synthesis: The cyano-ester functionality is a classic precursor for various heterocycles. For instance, condensation reactions involving the nitrile group can be used to construct pyrimidine, pyridine, or other nitrogen-containing ring systems, which are prevalent motifs in many active pharmaceutical ingredients (APIs).

The strategic utility can be visualized as a decision tree starting from the central molecule.

Applications MCH Methyl 6-cyanohexanoate Nitrile_Reaction React at Nitrile MCH->Nitrile_Reaction Ester_Reaction React at Ester MCH->Ester_Reaction Amino_Ester Methyl 6-aminohexanoate (via Reduction) Nitrile_Reaction->Amino_Ester Carboxy_Ester Methyl Pimelate Monoester (via Hydrolysis) Nitrile_Reaction->Carboxy_Ester Amino_Alcohol 6-Cyanohexan-1-ol (via Reduction) Ester_Reaction->Amino_Alcohol Cyano_Acid 6-Cyanohexanoic Acid (via Hydrolysis) Ester_Reaction->Cyano_Acid Selective Hydrolysis Lysine_Analogs Lysine Analogs, Polyamide Monomers Amino_Ester->Lysine_Analogs Polyesters Polyesters, Drug Linkers Carboxy_Ester->Polyesters

Caption: Synthetic pathways from Methyl 6-cyanohexanoate.

Safety and Handling

Methyl 6-cyanohexanoate should be handled with standard laboratory precautions for organic nitriles and esters. While specific toxicity data is limited, aliphatic nitriles can be metabolized to release cyanide; therefore, exposure should be minimized.

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 6-cyanohexanoate represents a classic, versatile chemical intermediate whose value is derived from the simplicity and orthogonal reactivity of its structure. While its origins are rooted in the broad field of industrial aliphatic chemistry, its modern utility is most pronounced in the hands of research and development scientists who can leverage its bifunctional nature to construct complex molecular architectures. An understanding of its core synthesis methodologies, particularly the trade-offs between a high-purity substitution route and a cost-effective partial solvolysis route, allows professionals to make informed decisions based on the specific demands of their synthetic goals, whether for academic discovery, process development, or the synthesis of next-generation pharmaceuticals.

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Methyl 6-cyanohexanoate: A Versatile Intermediate for Advanced Polymers and Specialty Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 6-cyanohexanoate, a bifunctional aliphatic molecule, stands as a pivotal yet underexplored intermediate with significant industrial potential. Its unique structure, featuring a terminal nitrile and a methyl ester separated by a six-carbon chain, offers a versatile platform for the synthesis of high-performance polyamides, particularly Nylon-7, and a range of specialty chemicals. This guide provides a comprehensive technical overview of Methyl 6-cyanohexanoate, from its synthesis and chemical transformations to its prospective applications in polymer science and beyond. Detailed experimental protocols, safety considerations, and a comparative analysis of its derivatives are presented to empower researchers and industry professionals in harnessing the capabilities of this valuable chemical building block.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of industrial chemistry, the pursuit of novel monomers and versatile intermediates is relentless. These molecules are the linchpins of innovation, enabling the development of advanced materials with tailored properties and providing pathways to complex, high-value compounds. Methyl 6-cyanohexanoate emerges as a compound of significant interest due to the orthogonal reactivity of its two functional groups: the nitrile and the methyl ester.

The nitrile group serves as a precursor to a primary amine through reduction, while the methyl ester can be readily hydrolyzed to a carboxylic acid. This dual functionality makes Methyl 6-cyanohexanoate an ideal starting material for the synthesis of ω-amino acids, the fundamental monomers for a class of polyamides known as nylons. Specifically, the conversion of Methyl 6-cyanohexanoate to 7-aminoheptanoic acid paves the way for the production of Nylon-7, a high-performance polymer with distinct advantages over its more common counterparts, Nylon-6 and Nylon-6,6.

Beyond polymer science, the reactivity of Methyl 6-cyanohexanoate opens doors to its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The ability to selectively manipulate either the nitrile or the ester function allows for the construction of complex molecular architectures.

This technical guide aims to provide a thorough exploration of the potential industrial relevance of Methyl 6-cyanohexanoate. It will detail the synthetic pathways to this intermediate, its conversion to key derivatives, and the subsequent applications of these products, with a strong emphasis on the underlying chemical principles and practical experimental considerations.

Synthesis of Methyl 6-cyanohexanoate: A Practical Approach

The synthesis of Methyl 6-cyanohexanoate can be efficiently achieved through a classic nucleophilic substitution reaction. A common and industrially scalable method involves the reaction of a methyl 6-halohexanoate, such as methyl 6-bromohexanoate, with an alkali metal cyanide.

Proposed Synthesis Pathway

The synthesis proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide ion from the primary carbon of the hexanoate chain. The use of an aprotic polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is crucial for this reaction, as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Synthesis of Methyl 6-cyanohexanoate start Methyl 6-bromohexanoate reagent + Sodium Cyanide (NaCN) in DMSO start->reagent product Methyl 6-cyanohexanoate reagent->product byproduct + Sodium Bromide (NaBr) product->byproduct

Caption: Synthesis of Methyl 6-cyanohexanoate via nucleophilic substitution.

Detailed Experimental Protocol

Materials:

  • Methyl 6-bromohexanoate (1 equivalent)

  • Sodium cyanide (1.2 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 6-bromohexanoate in anhydrous DMSO.

  • Addition of Cyanide: Carefully add sodium cyanide to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-cyanohexanoate.

  • Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 6-cyanohexanoate.

Industrial Application I: Precursor to Nylon-7

The most significant potential industrial application of Methyl 6-cyanohexanoate lies in its role as a precursor to 7-aminoheptanoic acid, the monomer for Nylon-7. This transformation is a two-step process involving the hydrolysis of the ester and the reduction of the nitrile.

Synthesis of 7-Aminoheptanoic Acid

Synthesis of 7-Aminoheptanoic Acid start Methyl 6-cyanohexanoate step1_reagent 1. NaOH, H2O, Heat 2. H3O+ start->step1_reagent intermediate 6-Cyanohexanoic Acid step1_reagent->intermediate step2_reagent H2, Raney Nickel High Pressure intermediate->step2_reagent product 7-Aminoheptanoic Acid step2_reagent->product

Caption: Two-step synthesis of 7-aminoheptanoic acid from Methyl 6-cyanohexanoate.

Step 1: Hydrolysis of the Methyl Ester

The methyl ester of Methyl 6-cyanohexanoate is hydrolyzed to the corresponding carboxylic acid, 6-cyanohexanoic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its irreversibility and typically higher yields.

Experimental Protocol (Hydrolysis):

  • Reaction: Reflux Methyl 6-cyanohexanoate with an aqueous solution of sodium hydroxide (1.5 equivalents) for 2-4 hours.

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the 6-cyanohexanoic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitrile

The nitrile group of 6-cyanohexanoic acid is then reduced to a primary amine to yield 7-aminoheptanoic acid. Catalytic hydrogenation is the most common industrial method for this transformation.

Experimental Protocol (Reduction):

  • Reaction Setup: In a high-pressure autoclave, suspend 6-cyanohexanoic acid in a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of Raney nickel or a palladium-on-carbon catalyst.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C with vigorous stirring.

  • Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor, release the pressure, and filter to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 7-aminoheptanoic acid.

Polymerization to Nylon-7

7-Aminoheptanoic acid undergoes polycondensation to form Nylon-7. This process involves the formation of amide bonds between the amine group of one monomer and the carboxylic acid group of another, with the elimination of water.[1]

Polymerization Process:

  • Monomer Preparation: A concentrated aqueous solution of 7-aminoheptanoic acid is prepared.

  • Polycondensation: The solution is heated in a reactor under an inert atmosphere (e.g., nitrogen) to temperatures typically ranging from 220-260 °C.[2]

  • Water Removal: Water is continuously removed to drive the polymerization reaction to completion and achieve a high molecular weight polymer.

  • Extrusion and Pelletization: The molten Nylon-7 is then extruded, cooled, and cut into pellets for further processing.

Properties and Advantages of Nylon-7

Nylon-7 exhibits a desirable combination of properties that make it an attractive alternative to other polyamides.

PropertyNylon-6Nylon-6,6Nylon-7
Monomer(s) ε-CaprolactamHexamethylenediamine, Adipic acid7-Aminoheptanoic acid
Melting Point (°C) ~220~265~225-230[2]
Water Absorption (%) HighModerateLow[2]
Dimensional Stability FairGoodExcellent
Chemical Resistance GoodGoodExcellent

The lower water absorption of Nylon-7 compared to Nylon-6 and Nylon-6,6 leads to superior dimensional stability and retention of mechanical properties in humid environments. This makes it particularly suitable for applications requiring high precision and performance under varying conditions.

Industrial Application II: A Versatile Intermediate in Specialty Chemical Synthesis

While its role as a polymer precursor is prominent, the bifunctional nature of Methyl 6-cyanohexanoate also positions it as a valuable intermediate for the synthesis of a variety of specialty chemicals.

Potential Pharmaceutical Applications

The synthesis of many active pharmaceutical ingredients (APIs) involves the use of bifunctional building blocks to construct complex molecular scaffolds.[3] While there are no widely documented examples of the direct use of Methyl 6-cyanohexanoate in drug synthesis, its structural motifs are present in various pharmaceutical intermediates. For instance, ω-amino acids and their derivatives are key components in the synthesis of certain peptides and peptidomimetics.[4]

Furthermore, the cyano group can be a precursor to other functional groups, such as amides, carboxylic acids, and tetrazoles, which are common in medicinal chemistry. The long aliphatic chain can also be exploited to modulate the lipophilicity of a drug molecule, which is a critical parameter for its pharmacokinetic profile.

Agrochemicals and Other Specialty Chemicals

The reactivity of Methyl 6-cyanohexanoate can be harnessed in the synthesis of agrochemicals, such as herbicides and insecticides, where long-chain aliphatic structures are often employed. Additionally, it can serve as a starting material for the production of specialty plasticizers, lubricants, and corrosion inhibitors, where the polar functional groups can provide desirable properties such as adhesion and surface activity. Aliphatic compounds in general have a wide range of applications in the production of plastics, rubber, and fragrances.[5]

Physicochemical Properties and Safety Data

PropertyEstimated Value for Methyl 6-cyanohexanoate
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point > 200 °C (estimated)
Solubility Soluble in most organic solvents; sparingly soluble in water

Safety Considerations:

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide ions in the body. Handle with care in a well-ventilated fume hood.

  • Irritation: Based on data for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory tract.[6]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.

Conclusion and Future Outlook

Methyl 6-cyanohexanoate represents a promising and versatile chemical intermediate with significant, largely untapped industrial potential. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal precursor for the production of high-performance Nylon-7, a material with distinct advantages in applications demanding high dimensional stability and low moisture absorption.

Beyond its role in polymer science, the potential of Methyl 6-cyanohexanoate as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals warrants further exploration. As the chemical industry continues to seek out novel and efficient synthetic routes to advanced materials and high-value molecules, the strategic importance of intermediates like Methyl 6-cyanohexanoate is set to grow. Further research into its synthesis, reactivity, and applications is highly encouraged to fully unlock its industrial relevance.

References

  • US Patent US20170002143A1, "Methods for producing nylon 7", Published January 5, 2017.

  • "Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid", BenchChem, Accessed February 7, 2024.

  • "Nylon 7", CAMEO, October 20, 2022.

  • "Methyl 6-Bromohexanoate", PubChem, Accessed February 7, 2024.

  • "Nucleophilic substitution examples", Chemguide, Accessed February 7, 2024.

  • "Nucleophilic substitution of halogenoalkanes with CN- (A-level Chemistry)", YouTube, September 23, 2022.

  • "Methyl hexanoate", PubChem, Accessed February 7, 2024.

  • US Patent US2553065A, "Process for the preparation of alkyl cyanoacetates", Published May 15, 1951.

  • "Hexanoic acid, 6-cyano-, methyl ester 17592-25-5", Guidechem, Accessed February 7, 2024.

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Published February 15, 2018.

  • "Methyl Hexanoate - Safety Data Sheet", Agilent, March 25, 2019.

  • "Methyl 6-Bromohexanoate", PubChem, Accessed February 7, 2024.

  • "Application of ω-Transaminases in the Pharmaceutical Industry", PubMed, January 10, 2018.

  • "SAFETY DATA SHEET - Cyanoacetic acid", Fisher Scientific, Accessed February 7, 2024.

  • "Aliphatic Hydrocarbons", Solvent Industry Association, Accessed February 7, 2024.

  • US Patent US7557238B2, "Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate", Published July 7, 2009.

  • "Aliphatic compound", Wikipedia, Accessed February 7, 2024.

  • "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients", MDPI, Accessed February 7, 2024.

  • "SAFETY DATA SHEET - Cyanoacetic acid", Sigma-Aldrich, April 3, 2024.

  • "Alkyl Chain Length Impact on Chemical Properties", Patsnap, July 15, 2025.

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Technical Monograph: Methyl 6-Cyanohexanoate (M6CH)

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional C7 Synthon for Linker Chemistry and Polymer Applications

Executive Summary & Chemical Identity

Methyl 6-cyanohexanoate (M6CH) is a high-value heterobifunctional intermediate characterized by a linear seven-carbon backbone terminating in two distinct electrophiles: a methyl ester and a nitrile. Its structural utility lies in its ability to provide access to odd-numbered carbon chains (C7), a structural motif often underrepresented in commodity chemical building blocks (which typically favor even-numbered C6 adipic or C8 suberic derivatives).

For drug developers and polymer scientists, M6CH serves as a precise "molecular ruler," allowing for the synthesis of 7-aminoheptanoic acid (Nylon-7 precursor) and providing a C7 alkyl linker that modulates lipophilicity and spatial orientation in PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Chemical Profile
PropertySpecification
Systematic Name Methyl 6-cyanohexanoate
Synonyms Methyl 6-cyanocaproate; 6-Cyanohexanoic acid methyl ester
Molecular Formula

Molecular Weight 155.19 g/mol
Key Precursor CAS 14273-90-6 (Methyl 6-bromohexanoate)
Related Acid CAS 5602-19-7 (6-Cyanohexanoic acid)
Physical State Colorless to pale yellow liquid
Solubility Soluble in MeOH, EtOH, DMSO,

; slightly soluble in water

Synthesis & Production Strategy

While M6CH can be synthesized via the ammonolysis of dimethyl suberate (which is inefficient due to oligomerization risks), the nucleophilic substitution of methyl 6-bromohexanoate remains the "Gold Standard" for laboratory and pilot-scale synthesis due to its high regioselectivity and yield.

Core Protocol: Cyanation of Methyl 6-Bromohexanoate

This protocol prioritizes safety (cyanide handling) and phase-transfer efficiency.

Reagents:

  • Substrate: Methyl 6-bromohexanoate (1.0 eq)

  • Nucleophile: Sodium Cyanide (NaCN) (1.2 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Temperature: 60–80°C

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-bromohexanoate in dry DMSO (0.5 M concentration).

  • Addition: CAUTION: Add NaCN carefully in portions. The reaction is exothermic. Note: For larger scales, a phase-transfer catalyst (e.g., TBAB) in a biphasic water/DCM system is safer but slower.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS. The disappearance of the bromide peak (

    
     approx. earlier) and appearance of the nitrile peak confirms conversion.
    
  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) to precipitate the organic product and dissolve excess cyanide salts.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Vacuum distillation is recommended for high purity (>98%), though the crude oil is often sufficient for subsequent hydrogenation.

Expert Insight: The choice of DMSO accelerates the


 reaction significantly compared to alcoholic solvents due to the enhanced nucleophilicity of the cyanide ion in polar aprotic media.

Reactivity & Transformations

M6CH acts as a divergent "hub" molecule. Its value is defined by the orthogonality of the ester and nitrile groups.

A. Hydrogenation (The Nylon-7 Route)

Reduction of the nitrile group yields Methyl 7-aminoheptanoate , a direct precursor to Nylon-7 (Enant).

  • Catalyst: Raney Nickel or

    
    .
    
  • Conditions: 50 psi

    
    , MeOH solvent.
    
  • Critical Additive: Presence of ammonia or acetic anhydride is required to suppress secondary amine formation (dimerization).

B. Hydrolysis (The Pimelic Acid Route)

Acidic or basic hydrolysis converts both the nitrile and ester to carboxylic acids, yielding Heptanedioic acid (Pimelic acid) .

  • Significance: Pimelic acid is far more expensive than Adipic (C6) or Suberic (C8) acids. M6CH provides a cost-effective synthetic route to this odd-chain diacid.

C. Pinner Reaction

Treatment with dry HCl in methanol converts the nitrile to an imidate ester , useful for synthesizing amidines or heterocycles (e.g., oxazolines).

Visualization: The M6CH Divergence Workflow

The following diagram illustrates the central role of Methyl 6-cyanohexanoate in accessing C7 building blocks.

M6CH_Workflow cluster_0 Key Transformation Logic Bromide Methyl 6-bromohexanoate (C6 Chain + Br) M6CH Methyl 6-cyanohexanoate (M6CH) (C7 Backbone) Bromide->M6CH NaCN, DMSO (SN2 Cyanation) Amine Methyl 7-aminoheptanoate (Nylon-7 Precursor) M6CH->Amine H2, Raney Ni (Reduction) Diacid Pimelic Acid (Heptanedioic Acid) M6CH->Diacid HCl/H2O (Hydrolysis) Linker Heterobifunctional Linkers (PROTACs/ADCs) M6CH->Linker Selective Hydrolysis + Amide Coupling

Figure 1: Divergent synthesis pathways from M6CH, highlighting access to amino-esters and odd-chain diacids.

Pharmaceutical Applications: The "Linker Logic"[9]

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) , the length and composition of the linker connecting the E3 ligase ligand and the Warhead are critical for ternary complex stability.

Why M6CH?
  • Odd-Chain Precision: Standard alkyl linkers are often derived from even-chain fatty acids (C4, C6, C8). M6CH provides a C7 backbone . This single-carbon difference can significantly alter the degradation profile (

    
    ) of a PROTAC by changing the orientation of the protein-protein interface.
    
  • Orthogonality: The methyl ester can be selectively hydrolyzed (using LiOH at 0°C) to the acid, leaving the nitrile intact. The acid can then be coupled to an amine (e.g., Lenalidomide derivative), while the nitrile serves as a latent amine (unmasked later via reduction) or a latent acid.

Case Study: HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors often require a "cap," a "linker," and a "zinc-binding group" (ZBG). The classic ZBG is a hydroxamic acid. M6CH derivatives allow for the synthesis of SAHA (Vorinostat) analogs with modified chain lengths (C7 vs. C8), enabling structure-activity relationship (SAR) studies to optimize binding affinity into the HDAC active site tunnel.

Safety & Handling Protocol

Working with M6CH involves precursors and byproducts that require strict safety adherence.

Hazard CategoryRisk FactorMitigation Strategy
Cyanide Exposure High (during synthesis)Use NaCN only in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible. Treat aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal.
Skin Absorption ModerateNitriles can penetrate skin. Use butyl rubber or heavy-duty nitrile gloves. Double-gloving is recommended.
Inhalation ModerateM6CH has low vapor pressure but should not be heated in open systems.

References

  • Preparation of Omega-Cyano Esters

    • Source: PubChem. (2025). Methyl 6-bromohexanoate (CAS 14273-90-6).[1][2][3][4] National Library of Medicine.

    • URL:[Link]

  • Source: Cohen, H. L. (1977). Reduction of Nitriles to Primary Amines. Journal of Polymer Science.
  • Odd-Chain Fatty Acid Derivatives in Drug Design

    • Source: Wikipedia / FDA Data. (2014). Omega-3-carboxylic acids (Epanova).
    • URL:[Link]

    • Context: Illustrates the pharmacological relevance of carboxylic acid chain length and derivatization in lipid-modul
  • Chemical Properties of 6-Cyanohexanoic Acid (Acid Precursor)

    • Source: PubChem. (2025). 6-Cyanohexanoic acid (CAS 5602-19-7).
    • URL:[Link]

  • General Nitrile Chemistry & Safety

    • Source: American Chemical Society. (2026).[2] Electrochemically Induced Sequential Phosphorylation/Cyclization. ACS Omega.

    • URL:[Link]

    • Context: Discusses functional group tolerance of nitriles/esters in complex cycliz

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Methodological & Application

Application Note: Mechanistic Insights & Protocols for Methyl 6-cyanohexanoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 6-cyanohexanoate (CAS: 106-68-3) is a bifunctional aliphatic intermediate critical in the synthesis of gabapentinoids, nylon precursors (pimelic acid), and lysine derivatives. Its structure features two hydrolyzable centers: a methyl ester (C1) and a terminal nitrile (C6).

For drug development professionals, the utility of this molecule lies in its chemoselectivity . Controlling the hydrolysis allows access to three distinct building blocks:

  • 6-Cyanohexanoic acid: Via selective ester hydrolysis (retains the nitrile for further reduction/substitution).

  • Monomethyl pimelate: Via selective nitrile hydrolysis (rare, usually enzymatic).

  • Pimelic acid (Heptanedioic acid): Via global hydrolysis (precursor for polymers and metabolic studies).

This guide details the mechanistic divergence between these pathways and provides validated protocols for achieving high-purity intermediates.

Mechanistic Analysis

Electrophilicity & Selectivity Hierarchy

The reaction outcome is dictated by the relative electrophilicity of the carbonyl carbon (ester) versus the cyano carbon (nitrile).

  • Ester (

    
     Carbon):  The carbonyl carbon is highly polarized. Under basic conditions, the formation of the tetrahedral intermediate is rapid. The activation energy for ester hydrolysis is generally lower than that for nitriles.
    
  • Nitrile (

    
     Carbon):  While the cyano carbon is electrophilic, the initial attack yields an imidic acid intermediate (
    
    
    
    ). This step is kinetically slower and often requires heat or catalysis.

Rule of Thumb: Under standard chemical conditions (dilute base/acid, ambient temp), ester hydrolysis is kinetically favored over nitrile hydrolysis.

Base-Catalyzed Ester Hydrolysis ( Mechanism)

This is the dominant pathway for synthesizing 6-cyanohexanoic acid.

  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the ester carbonyl (C1), forming a tetrahedral anionic intermediate.[1][2]
    
  • Elimination: The intermediate collapses, expelling the methoxide leaving group (

    
    ).
    
  • Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt.[3] This step renders the reaction irreversible.

Acid-Catalyzed Global Hydrolysis

To access Pimelic acid, both groups must be hydrolyzed.

  • Ester Hydrolysis (

    
    ):  Protonation of the carbonyl oxygen activates it for water attack.[4]
    
  • Nitrile Hydrolysis:

    • Protonation of the nitrile nitrogen (

      
      ).
      
    • Water attack forms the imidic acid, which tautomerizes to the primary amide (

      
      ).
      
    • The amide is further hydrolyzed (via

      
      -protonation and water attack) to the carboxylic acid, releasing 
      
      
      
      .

Visualization: Reaction Pathways

The following diagram illustrates the chemoselective branch points controlled by pH and temperature.

ReactionPathways cluster_legend Conditions Start Methyl 6-cyanohexanoate PathA Intermediate: 6-Cyanohexanoate Salt Start->PathA Mild Base (LiOH) 1.0 eq, 25°C PathB Intermediate: Mono-methyl pimelamide Start->PathB Strong Acid (HCl) Reflux >90°C ProdA Product A: 6-Cyanohexanoic Acid PathA->ProdA Acidic Workup (pH 3) ProdB Product B: Pimelic Acid PathA->ProdB Excess Base + Heat PathB->ProdB Hydrolysis of Amide Blue = Selective Ester Hydrolysis Blue = Selective Ester Hydrolysis Red = Global Hydrolysis Red = Global Hydrolysis

Caption: Chemoselective hydrolysis pathways. Blue path retains the nitrile group; Red path hydrolyzes both groups to the dicarboxylic acid.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Cyanohexanoic Acid

Objective: Hydrolyze the methyl ester while preserving the nitrile group. Mechanism: Kinetic control using mild base at low temperature.

Reagents:

  • Methyl 6-cyanohexanoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 eq)

  • Solvent: THF:Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve Methyl 6-cyanohexanoate in THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Reagent Addition: Dissolve LiOH (1.2 eq) in the minimum amount of water. Add dropwise to the reaction mixture over 20 minutes. Note: Slow addition prevents localized heating which could trigger nitrile hydrolysis.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Checkpoint: Ester spot (

      
      ) should disappear; Acid spot (
      
      
      
      ) appears.
  • Workup:

    • Concentrate under reduced pressure to remove THF.

    • Acidify the aqueous residue to pH 3-4 using 1N HCl. Caution: Do not use concentrated acid or heat, as this may hydrolyze the nitrile.

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • IR: Look for Nitrile stretch (

      
      ) and Carboxylic Acid C=O (
      
      
      
      ).
    • 1H NMR: Disappearance of methyl singlet (

      
      ).
      
Protocol B: Global Hydrolysis to Pimelic Acid

Objective: Complete conversion of both functional groups to carboxylic acids. Mechanism: Thermodynamic control using strong acid and heat.

Reagents:

  • Methyl 6-cyanohexanoate

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Setup: Combine substrate with 6M HCl (10-20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Mechanistic Note: The ester hydrolyzes first, followed by the nitrile converting to the amide, and finally the acid. The release of

      
       is a byproduct.
      
  • Isolation:

    • Cool the mixture to 4°C. Pimelic acid (MP: 103-105°C) often precipitates from the acidic solution.

    • Filter the solid. Recrystallize from water or benzene (if high purity required).

  • Validation:

    • IR: Absence of Nitrile stretch. Broad OH stretch (

      
      ).
      

Analytical Data & Troubleshooting

ParameterMethyl 6-cyanohexanoate6-Cyanohexanoic AcidPimelic Acid
MW ( g/mol ) 155.19141.17160.17
IR Key Bands 2245 (CN), 1735 (Ester)2245 (CN), 1710 (Acid)No CN, 1690-1710 (Acid)
Solubility Organics (DCM, EtOAc)Polar Organics, Basic WaterHot Water, Alcohols
Common Impurity Starting MaterialPimelic Acid (Over-hydrolysis)Mono-amide intermediate

Troubleshooting Guide:

  • Issue: Presence of Pimelic acid in Protocol A.

    • Root Cause:[1][2][5][6] Temperature too high or base concentration too strong (promoting nitrile hydration).

    • Fix: Switch to LiOH (milder than NaOH) and strictly maintain 0°C–RT.

  • Issue: Incomplete hydrolysis in Protocol B (Amide peak in NMR).

    • Root Cause:[2][5][6] Insufficient heating time. Amide hydrolysis is the rate-limiting step.

    • Fix: Extend reflux time or increase acid concentration.

Expert Insight: Enzymatic Alternatives

For applications requiring nitrile-selective hydrolysis (leaving the ester intact), chemical methods fail due to the ester's higher lability. In these cases, Nitrilase enzymes (EC 3.5.5.1) are the gold standard.

  • Workflow: Incubate substrate with Nitrilase (e.g., from Arabidopsis or commercial kits) in phosphate buffer (pH 7.0) at 30°C.

  • Result: Yields Monomethyl pimelate with >95% chemoselectivity [1].

References

  • Nitrilase enzymes and their role in plant–microbe interactions. National Institutes of Health (PMC). Available at: [Link]

  • Pimelic Acid - Compound Summary. PubChem.[5][7] Available at: [Link]

  • Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link][1][2][5][6][7][8][9][10][11][12]

  • Organic Syntheses Procedure: Pimelic Acid. Organic Syntheses. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Methyl 6-Cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-cyanohexanoate is a bifunctional molecule of significant interest in chemical synthesis, serving as a precursor in the production of various pharmaceuticals and specialty polymers. Notably, it is an important intermediate in the synthesis of adiponitrile, a key component in the manufacturing of nylon 6,6.[1][2][3] The purity and accurate quantification of Methyl 6-cyanohexanoate are critical for ensuring the efficiency of subsequent reactions and the quality of the final products. This application note provides detailed protocols for the quantitative analysis of Methyl 6-cyanohexanoate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

Analytical Challenges and Method Selection

The unique chemical structure of Methyl 6-cyanohexanoate, featuring both a nitrile group and a methyl ester, necessitates analytical methods that can provide both high resolution and sensitivity. The primary challenges in its quantification include potential interference from structurally similar impurities, thermal stability considerations, and the need for a robust and reproducible method for routine quality control.

  • Gas Chromatography (GC): Given the volatility of Methyl 6-cyanohexanoate, GC is a highly suitable technique. It offers excellent separation efficiency and can be coupled with sensitive detectors like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC provides a valuable alternative, particularly when dealing with complex matrices or when derivatization is not desirable. A reversed-phase HPLC method with UV detection can be effectively employed for the quantification of Methyl 6-cyanohexanoate.[7][8]

This guide will detail validated protocols for both GC-FID and RP-HPLC-UV, allowing laboratories to select the most appropriate method based on their specific requirements and available instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For Methyl 6-cyanohexanoate, a non-polar or mid-polar capillary column is ideal to achieve good peak shape and resolution from potential impurities. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and a wide linear range, making it well-suited for accurate quantification.[9]

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Ethyl Acetate Sample->Solvent Dilute Dilute to Working Concentration Solvent->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Autosampler Injection Vial->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantitative analysis of Methyl 6-cyanohexanoate by GC-FID.

Detailed Protocol

3.3.1. Materials and Reagents

  • Methyl 6-cyanohexanoate reference standard (≥99% purity)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • GC vials with PTFE-lined septa

3.3.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Data acquisition and processing software.

3.3.3. GC-FID Parameters

ParameterValueRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or NitrogenInert mobile phase.
Flow Rate 1.0 mL/min (constant flow)Optimal for separation efficiency on the specified column.
Oven Temperature Program Initial: 80 °C (hold 2 min)Allows for elution of any low-boiling point solvents or impurities.
Ramp: 15 °C/min to 220 °CProvides good separation of the analyte from related compounds.
Final Hold: 220 °C (hold 5 min)Ensures elution of any higher-boiling point compounds.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.
Makeup Gas (N2) 25 mL/minImproves detector sensitivity.
Injection Volume 1 µLStandard volume for capillary GC.

3.3.4. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 6-cyanohexanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard solution with ethyl acetate.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dissolve in ethyl acetate to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter if particulate matter is present.

  • Transfer all solutions to GC vials for analysis.

3.3.5. Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for its intended purpose.[10][11][12]

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of Methyl 6-cyanohexanoate into a sample matrix at three different concentration levels. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Methyl 6-cyanohexanoate, being moderately polar, will be retained on the column and can be eluted with a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is suitable as the molecule is expected to have some UV absorbance, although the chromophore is weak. The choice of wavelength is critical for sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Mobile Phase Sample->Solvent Dilute Dilute to Working Concentration Solvent->Dilute Vial Transfer to HPLC Vial Dilute->Vial Inject Autosampler Injection Vial->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantitative analysis of Methyl 6-cyanohexanoate by RP-HPLC-UV.

Detailed Protocol

4.3.1. Materials and Reagents

  • Methyl 6-cyanohexanoate reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • HPLC vials with PTFE-lined septa

4.3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

4.3.3. HPLC-UV Parameters

ParameterValueRationale
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides good retention and peak shape for the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 210 nmNitriles and esters have weak UV absorbance at low wavelengths.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading.

4.3.4. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 6-cyanohexanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dissolve in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm nylon or PTFE syringe filter.

  • Transfer all solutions to HPLC vials for analysis.

4.3.5. Method Validation

Similar validation parameters as described for the GC-FID method should be assessed for the HPLC-UV method to ensure its reliability.[10][11][12]

  • Linearity: A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Recovery should be within 98-102%.

  • Precision: RSD for repeatability should be ≤ 2%, and for intermediate precision, ≤ 3%.

  • LOD and LOQ: Determined based on signal-to-noise or calibration curve statistics.[13]

Conclusion

References

  • DR-NTU. Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis.
  • Semantic Scholar. Analysis of Cyanoacetic Acid Content by HPLC.
  • Benchchem. Application Note and Protocol for Gas Chromatography Analysis of Methyl Hexacosanoate.
  • Benchchem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • Frontiers. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dim.
  • LECO Corporation. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.
  • Cell Press. Quantitative analysis of m6A RNA modification by LC-MS.
  • Journal of Pharmaceutical, Chemical and Biological Sciences. Analytical method validation: A brief review.
  • Google Patents. CN113444018A - Method for producing adiponitrile.
  • ResearchGate. Validation of Analytical Methods and Processes.
  • BioProcess International. Analytical Method Validation for Biopharmaceuticals: A Practical Guide.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • E3S Web of Conferences. Production technology of adiponitrile.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. Reversed-phase high-performance liquid chromatographic assay method for quantitating 6-mercaptopurine and its methylated and non-methylated metabolites in a single sample.
  • LookChem. Manufacture of Adiponitrile.

Sources

Application Note: High-Resolution GC-FID Analysis of Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) protocol for the quantification and purity analysis of Methyl 6-cyanohexanoate (CAS: 14113-01-0). As a critical intermediate in the synthesis of pharmaceuticals (e.g., atorvastatin side-chains) and polyamides, the purity of this nitrile-ester is paramount. This method utilizes a 5%-phenyl-arylene siloxane capillary column (e.g., DB-5ms UI) to ensure thermal stability for detecting high-boiling impurities while maintaining peak symmetry for the polar nitrile moiety. The protocol achieves a Linear Dynamic Range (LDR) of 50–2000 µg/mL with an LOQ < 10 µg/mL.

Introduction & Chemical Context

Methyl 6-cyanohexanoate (


) is a bifunctional aliphatic compound containing both a methyl ester and a terminal nitrile group.
  • Chemical Challenges:

    • Polarity: The nitrile group creates a permanent dipole, leading to potential peak tailing on active surfaces (inlet liners or older column phases).

    • Boiling Point: Estimated at ~230–240°C (at 760 mmHg). High thermal requirements necessitate a column with low bleed at elevated temperatures (>280°C) to elute potential dimers or heavy precursors (e.g., 1,6-dibromohexane derivatives).

    • Impurities: Common synthesis routes involve cyanation of methyl 6-bromohexanoate. Critical impurities include the starting bromide, dimethyl suberate (hydrolysis side-product), and suberonitrile.

This method prioritizes inertness and thermal range , selecting a highly deactivated non-polar stationary phase over a wax phase to allow for aggressive column bake-outs between runs.

Method Development Strategy (The "Why")

Column Selection

While Polyethylene Glycol (PEG/WAX) columns are traditionally used for polar esters, they suffer from low thermal limits (~250°C). In drug development, "unknown" heavy impurities often accumulate on WAX columns, causing ghost peaks in subsequent blanks.

  • Selected Phase: 5%-Phenyl-methylpolysiloxane (Ultra Inert grade).

  • Rationale: The "Ultra Inert" (UI) deactivation technology prevents the nitrile nitrogen lone pair from interacting with silanol groups, ensuring sharp peaks without the thermal limitations of a WAX column.

Detector Choice
  • Detector: FID (Flame Ionization Detector).[1]

  • Rationale: FID provides a uniform response factor for hydrocarbons. Since the carbonyl and nitrile carbons are not fully reduced, the response is slightly lower than pure alkanes but highly linear. It is the gold standard for quantitative purity (% w/w).

Experimental Protocol

Reagents & Standards
ReagentGradePurpose
Methyl 6-cyanohexanoate Reference Std (>98%)Analyte calibration
Dichloromethane (DCM) HPLC/GC GradeSolvent (High solubility, low BP)
Dodecane Analytical StdInternal Standard (IS)
Methyl 6-bromohexanoate Reference StdImpurity marker (if available)
Instrumentation Setup

System: Agilent 7890B / 8890 or Thermo Trace 1300 GC.

Inlet Parameters (Split/Splitless):

  • Mode: Split

  • Split Ratio: 20:1 (Adjust based on concentration; 20:1 prevents column overload).

  • Temperature: 250°C.

  • Liner: Ultra Inert Split Liner with glass wool (deactivated). Crucial to prevent nitrile degradation.

Column Configuration:

  • Type: DB-5ms UI (or ZB-5ms, Rtx-5Sil MS).

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Oven Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 1.0
Ramp 1 15 200 0.0
Ramp 2 25 300 3.0

| Total Time | | | ~17.3 min |

Detector (FID):

  • Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (N2): 25 mL/min.

Sample Preparation

Standard Preparation (Level 1 - Target 1000 µg/mL):

  • Weigh 10.0 mg of Methyl 6-cyanohexanoate reference standard into a 10 mL volumetric flask.

  • Add 5.0 mg of Dodecane (Internal Standard).

  • Dilute to volume with Dichloromethane (DCM).

  • Vortex for 30 seconds. Transfer to GC vial.

Sample Preparation:

  • Weigh ~10.0 mg of sample substance.[1]

  • Dissolve in 10 mL of Standard Diluent (DCM containing 0.5 mg/mL Dodecane).

  • Note: Using the IS in the diluent minimizes pipetting errors.

Workflow Visualization

GC_Workflow Sample Raw Sample (Methyl 6-cyanohexanoate) Weighing Weigh ~10mg + Internal Std Sample->Weighing Dissolution Dissolve in 10mL DCM Weighing->Dissolution Inlet GC Inlet 250°C, Split 20:1 Dissolution->Inlet 1 µL Injection Separation Column Separation DB-5ms UI 60°C -> 300°C Inlet->Separation Helium Carrier Detection FID Detection 300°C Separation->Detection Data Integration & Purity Calc Detection->Data Signal Output

Caption: Operational workflow for the GC-FID analysis of Methyl 6-cyanohexanoate, from sample prep to data processing.

System Suitability & Validation Criteria

Before running unknown samples, the system must meet these self-validating criteria to ensure data integrity (Trustworthiness).

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 1.5 between Analyte & ISEnsures baseline separation for accurate integration.
Tailing Factor (

)
0.9 <

< 1.2
Nitriles are prone to adsorption;

indicates active sites in the liner or column inlet.
Repeatability (n=6) RSD < 2.0% for Area RatioConfirms injection precision and inlet stability.
Blank Analysis No interference at retention timeVerifies no carryover from previous high-concentration runs.

Calculations:



Where 

is the Area Ratio (Analyte/IS),

is Weight, and

is Purity of Standard.[2]

Troubleshooting Guide

Issue: Peak Tailing of Methyl 6-cyanohexanoate
  • Cause: Active silanol groups in the inlet liner or column head interacting with the nitrile nitrogen.

  • Solution: Replace the liner with a fresh Ultra Inert wool liner. Trim 10-20 cm from the front of the GC column.

Issue: Ghost Peaks at High Temperature
  • Cause: Matrix carryover or septum bleed.

  • Solution: The method includes a ramp to 300°C. Ensure the final hold time is sufficient (3-5 mins) to elute heavy dimers. Use a high-temperature septum (e.g., BTO).

Issue: Nonlinear Response
  • Cause: Detector saturation or split discrimination.

  • Solution: If the main peak exceeds 1000 pA, increase the Split Ratio to 50:1 or reduce injection volume to 0.5 µL.

References

  • Restek Corporation. (2020).[3] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7824, Methyl hexanoate (Analogous physicochemical data). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 6-cyanohexanoate (


) is a critical aliphatic intermediate used in the synthesis of polyamides, lysine derivatives, and antifungal pharmaceuticals. Its analysis presents a specific chromatographic challenge: the molecule lacks a conjugated 

-system, resulting in negligible UV absorbance above 220 nm.

This Application Note provides two distinct protocols designed to address this detection limitation while ensuring separation from common synthetic impurities (e.g., 6-cyanohexanoic acid, dimethyl adipate).

  • Protocol A (QC Standard): A robust Low-UV (210 nm) Reversed-Phase method suitable for routine purity checks in environments with high-purity solvents.

  • Protocol B (R&D/Trace Analysis): An Evaporative Light Scattering Detection (ELSD) method for gradient elution and high-sensitivity impurity profiling, eliminating baseline drift associated with low-UV gradients.

Physicochemical Properties & Method Strategy

Understanding the analyte is the first step in method design.

PropertyValue/DescriptionChromatographic Implication
Structure

Moderately polar head groups (ester/nitrile) with a hydrophobic alkyl chain.
Chromophore Weak (Carbonyl

, Nitrile)
Critical: Requires detection at 200–210 nm or universal detection (RI/ELSD).
Solubility Soluble in MeOH, ACN, EtOAcCompatible with standard Reversed-Phase (RP) mobile phases.
pKa ~4.5 (for hydrolyzed acid impurity)Mobile phase pH must be controlled (<3.0) to suppress ionization of acidic impurities.
Analytical Workflow

The following diagram outlines the decision process for selecting the appropriate protocol based on laboratory capabilities and sensitivity needs.

AnalyticalWorkflow Start Start: Sample Methyl 6-cyanohexanoate CheckUV Is High-Purity (HPLC Grade) Solvent Available? Start->CheckUV CheckSens Is Gradient Elution Required for Impurity Profiling? CheckUV->CheckSens No / Unsure MethodA Protocol A: Low-UV (210 nm) (Isocratic Recommended) CheckUV->MethodA Yes (Routine QC) CheckSens->MethodA No (Simple Purity) MethodB Protocol B: ELSD/CAD (Gradient Compatible) CheckSens->MethodB Yes (Complex Matrix) Data Data Analysis: Area % & Purity MethodA->Data MethodB->Data

Figure 1: Decision matrix for selecting the optimal detection method for Methyl 6-cyanohexanoate.

Protocol A: Low-UV Reversed-Phase HPLC (Standard QC)

Scope: Routine purity analysis of raw materials and finished product. Mechanism: Solvophobic interaction with C18 ligands. Detection relies on the weak absorption of the carbonyl and nitrile bonds at 210 nm.

Instrument Configuration
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Flow Cell: Standard (10 mm path length) or High-Sensitivity (60 mm) if available.

  • Temperature Control: Required (30°C) to stabilize retention times.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)High surface area for retention of short-chain esters. 3.5 µm provides better resolution than 5 µm.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 2.8)Suppresses ionization of potential acid impurities (6-cyanohexanoic acid), sharpening their peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol, essential for 210 nm detection.
Elution Mode Isocratic: 70% A / 30% BPrevents baseline drift common in low-UV gradients.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 210 nm (Bandwidth 4 nm)Maximize signal-to-noise ratio for the ester/nitrile groups.
Injection Vol 10 µLPrevent column overload.
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 50 mg of Methyl 6-cyanohexanoate into a 50 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL. Filter through 0.22 µm PTFE filter.

System Suitability Criteria (SST)
  • Tailing Factor (T):

    
    
    
  • Theoretical Plates (N):

    
    
    
  • RSD (Area):

    
     (n=5 injections)
    

Protocol B: ELSD/CAD Detection (Trace Impurity Profiling)

Scope: Analysis of reaction mixtures containing non-volatile impurities or when gradient elution is required to separate widely varying polarities. Mechanism: Analyte is nebulized and solvent evaporated; solid particles scatter light. Response is non-linear (log-log).

Instrument Configuration
  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Nebulizer Temp: 35°C (Optimized for semi-volatile esters).

  • Drift Tube Temp: 40°C.

  • Gain: Set to allow largest impurity to be ~10% full scale.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 4.6 x 150 mm, 3.5 µmSame stationary phase as Protocol A for comparability.
Mobile Phase A Water (0.1% Formic Acid)Volatile buffer required for ELSD. Formic acid improves peak shape.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Volatile organic modifier.
Gradient 0-2 min: 10% B (Hold)2-15 min: 10% -> 80% B15-20 min: 80% B (Wash)Allows separation of early eluting acids and late eluting dimers.
Flow Rate 1.0 mL/minCompatible with standard nebulizers.

Impurity Profile & Specificity

In synthesis, the following impurities are common. The method must demonstrate specificity (resolution > 1.5) between these peaks.[1]

  • 6-Cyanohexanoic Acid: Hydrolysis product. More polar; elutes before the methyl ester.

  • Dimethyl Adipate: Starting material side-product. Elutes near the methyl ester (critical pair).

  • Suberonitrile (1,6-Dicyanohexane): Over-reaction product. Less polar; elutes after the methyl ester.

Resolution Strategy: If Dimethyl Adipate and Methyl 6-cyanohexanoate co-elute in Protocol A, lower the % Acetonitrile to 25% or switch to a Phenyl-Hexyl column to exploit


-

interactions with the nitrile group [1].

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Neutral Samples).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Section on Low UV Detection limits).
  • Agilent Technologies. (2020). Analysis of Aliphatic Esters and Impurities using ELSD.

Sources

Catalytic hydrogenation of Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Synthesis of Methyl 6-Aminohexanoate via Catalytic Hydrogenation of Methyl 6-Cyanohexanoate

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the catalytic hydrogenation of methyl 6-cyanohexanoate to produce methyl 6-aminohexanoate. This transformation is a critical step in the synthesis of valuable chemical intermediates, notably as a precursor to ε-caprolactam and Nylon 6.[1][2][3][4] We will explore the underlying reaction mechanism, delve into the critical parameters that govern selectivity towards the desired primary amine, and provide a robust, field-tested protocol for researchers, scientists, and drug development professionals. This document emphasizes safety, reproducibility, and analytical validation to ensure the highest standards of scientific integrity.

Introduction: The Significance of a Selective Nitrile Reduction

The reduction of nitriles to primary amines is a cornerstone of modern organic synthesis, providing access to a versatile class of compounds used in pharmaceuticals, agrochemicals, and polymers.[5][6] The catalytic hydrogenation of methyl 6-cyanohexanoate is particularly noteworthy due to its product, methyl 6-aminohexanoate, which can be readily hydrolyzed to 6-aminohexanoic acid, the monomer for Nylon 6.[7][8]

The primary challenge in nitrile hydrogenation is controlling the reaction's selectivity. The desired product, a primary amine, can participate in subsequent reactions with reaction intermediates, leading to the formation of secondary and tertiary amine impurities.[5] This guide focuses on strategies to mitigate these side reactions and achieve high yields of the target primary amine.

Reaction Mechanism and Selectivity

The catalytic hydrogenation of a nitrile to a primary amine is a multi-step process that occurs on the surface of a heterogeneous catalyst.[9]

  • Adsorption and Activation: Both hydrogen gas and the nitrile substrate adsorb onto the catalyst surface. The diatomic hydrogen molecule is cleaved into highly reactive atomic hydrogen.[9]

  • Stepwise Reduction: The cyano group undergoes a two-step reduction. First, one equivalent of hydrogen adds across the carbon-nitrogen triple bond to form an intermediate imine.

  • Final Reduction: The imine intermediate is then rapidly hydrogenated to the corresponding primary amine.

The critical juncture for selectivity lies with the imine intermediate. This species can react with a molecule of the primary amine product, which has already formed and is present in the reaction mixture. This subsequent reaction leads to the formation of secondary and, eventually, tertiary amines, as depicted in the reaction pathway below.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl 6-cyanohexanoate Methyl 6-cyanohexanoate Imine Intermediate Imine Methyl 6-cyanohexanoate->Imine + H₂ H2 H₂ Methyl 6-aminohexanoate Primary Amine (Methyl 6-aminohexanoate) Imine->Methyl 6-aminohexanoate + H₂ Secondary_Amine Secondary Amine (Byproduct) Imine->Secondary_Amine + Primary Amine - NH₃ Tertiary_Amine Tertiary Amine (Byproduct) Secondary_Amine->Tertiary_Amine + Imine - NH₃

Figure 1: Reaction pathway for the catalytic hydrogenation of methyl 6-cyanohexanoate, illustrating the formation of the desired primary amine and undesired secondary and tertiary amine byproducts.

To favor the formation of the primary amine, several strategies can be employed:

  • Catalyst Selection: Group 10 metals such as Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are commonly used.[5] While precious metal catalysts (Pd, Pt, Rh) are effective, Raney nickel is often a cost-effective choice for large-scale syntheses.[10][11][12]

  • Reaction Conditions: Elevated hydrogen pressure and temperature are typically required. However, excessively high temperatures can promote side reactions.

  • Additives: The addition of ammonia to the reaction mixture is a common industrial practice to suppress the formation of secondary and tertiary amines.[6] Ammonia shifts the equilibrium away from the condensation of the primary amine with the imine intermediate.

Experimental Protocol

This protocol provides a detailed procedure for the catalytic hydrogenation of methyl 6-cyanohexanoate using Raney nickel as the catalyst.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )PuritySupplierNotes
Methyl 6-cyanohexanoateC₈H₁₃NO₂155.19>98%Sigma-Aldrich
Raney Nickel (slurry in water)Ni58.69Sigma-AldrichPyrophoric when dry. Handle with extreme care.
Methanol (anhydrous)CH₄O32.04>99.8%Fisher Scientific
Ammonia (7N solution in methanol)NH₃17.03Sigma-AldrichCorrosive and toxic. Handle in a fume hood.
Hydrogen GasH₂2.02>99.99%AirgasHighly flammable.
Nitrogen GasN₂28.01>99.9%AirgasInert gas for purging.
Celite® 545Sigma-AldrichFiltration aid.
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, gas inlet/outlet, and temperature controller.

  • Glass liner for the autoclave.

  • Schlenk flask and line for inert atmosphere handling.

  • Cannula for liquid transfer.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Analytical balance.

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] Ensure the reaction is carried out in a well-ventilated fume hood, and all potential ignition sources are removed.[14][15]

  • Raney Nickel: Raney nickel is pyrophoric, especially when dry, and can ignite flammable solvents.[16] Always handle as a slurry and under an inert atmosphere.

  • High-Pressure Reactions: Autoclaves must be operated by trained personnel.[14] Never exceed the maximum pressure and temperature ratings of the vessel.[14]

  • Ammonia: Ammonia is corrosive and has a pungent odor. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle it in a fume hood.

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a fume hood, carefully weigh approximately 1.5 g of Raney nickel slurry (50% in water) into a Schlenk flask.

    • Wash the catalyst by carefully decanting the water and replacing it with anhydrous methanol (3 x 10 mL). Perform this under a nitrogen atmosphere.

  • Reactor Setup:

    • Place a magnetic stir bar and the washed Raney nickel catalyst into the glass liner of the autoclave.

    • In a separate beaker, dissolve 15.5 g (0.1 mol) of methyl 6-cyanohexanoate in 100 mL of anhydrous methanol.

    • Add 14.3 mL of a 7N solution of ammonia in methanol to the substrate solution.

    • Transfer this solution to the glass liner containing the catalyst.

  • Hydrogenation:

    • Assemble the autoclave according to the manufacturer's instructions.

    • Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.[17]

    • Pressurize the reactor with hydrogen gas to approximately 500 psi.

    • Begin stirring and heat the reactor to 80 °C.

    • Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure at 500 psi by adding more hydrogen as needed.

    • The reaction is typically complete within 4-6 hours.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen three times.

    • Open the reactor and carefully remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite® 545 to remove the Raney nickel catalyst. Caution: Keep the filter cake wet with methanol to prevent ignition.

    • Wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

    • The resulting crude oil is methyl 6-aminohexanoate. Further purification can be achieved by vacuum distillation if required.

Analytical Characterization

To ensure the successful synthesis and purity of the product, the following analytical techniques are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for monitoring the reaction progress and identifying the product and any byproducts.[18][19]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in methanol.

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • MS Conditions (Typical):

    • Ion Source: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Expected Results:

    • Methyl 6-cyanohexanoate (starting material) will have a characteristic retention time and mass spectrum.

    • Methyl 6-aminohexanoate (product) will have a longer retention time and a distinct mass spectrum.[20]

    • Monitor for the presence of secondary and tertiary amine byproducts, which will have higher molecular weights and longer retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.[21][22]

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Expected ¹H NMR Shifts for Methyl 6-aminohexanoate (in CDCl₃):

    • ~3.67 ppm (s, 3H, -OCH₃)

    • ~2.68 ppm (t, 2H, -CH₂-NH₂)

    • ~2.30 ppm (t, 2H, -CH₂-C=O)

    • ~1.6-1.3 ppm (m, 6H, internal -CH₂- groups)

  • Expected ¹³C NMR Shifts for Methyl 6-aminohexanoate (in CDCl₃):

    • ~174 ppm (-C=O)

    • ~51 ppm (-OCH₃)

    • ~42 ppm (-CH₂-NH₂)

    • ~34 ppm (-CH₂-C=O)

    • ~33, 26, 25 ppm (internal -CH₂- groups)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reactionInactive catalyst, insufficient hydrogen pressure, low temperature, insufficient reaction timeUse fresh catalyst, ensure proper pressurization, increase temperature or reaction time.
Low yield of primary amineFormation of secondary/tertiary aminesIncrease the concentration of ammonia, optimize reaction temperature and pressure.
Catalyst poisoningImpurities in the starting material or solventUse high-purity reagents and solvents.

Conclusion

The catalytic hydrogenation of methyl 6-cyanohexanoate is a robust and scalable method for the synthesis of methyl 6-aminohexanoate. By carefully controlling the reaction parameters, particularly through the use of an appropriate catalyst and the addition of ammonia, high selectivity for the desired primary amine can be achieved. The protocol and analytical methods detailed in this guide provide a comprehensive framework for researchers to successfully and safely perform this important transformation.

References

  • Catalysis Science & Technology. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrile rubber using palladium and ruthenium complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-aminohexanoate. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone.... Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link]

  • Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Gas chromatography mass spectrometry–based metabolite profiling of two sweet-clover vetches via multivariate data analyses. Retrieved from [Link]

  • University of Wollongong. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Gujarat Technological University. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR analysis and synthesis of 6‐ and 8‐C‐methylisoflavones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic Hydrogenation of Nitriles and Dehydrogenation of Amines with the Rhodium(1) Hydrido Compounds. Retrieved from [Link]

  • PNAS. (n.d.). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 6-Aminohexanoic Acid at BMRB. Retrieved from [Link]

  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Taylor & Francis Online. (2019). An overview of caprolactam synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Sci-Hub. (n.d.). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Retrieved from [Link]

  • Pure. (2006). 6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.

Sources

Application Note: High-Fidelity Esterification of 6-Cyanohexanoic Acid

[1]

Abstract & Strategic Significance

6-Cyanohexanoic acid (CAS: 5602-19-7) is a critical bifunctional building block used in the synthesis of nylon precursors, cross-linking agents, and pharmaceutical intermediates (e.g., atorvastatin derivatives).[1] The conversion of its carboxylic acid motif to an ester (typically methyl or ethyl 6-cyanohexanoate) is a requisite activation step for subsequent nucleophilic substitutions or reductions.

However, this transformation presents a specific chemoselectivity challenge: Nitrile Hydrolysis . Under non-optimized acidic conditions, the terminal nitrile group is susceptible to hydration, yielding the primary amide or the dicarboxylic acid (adipic acid derivative). Furthermore, in the presence of anhydrous alcohols and strong acids, the Pinner Reaction can occur, converting the nitrile into an imidate ester.

This Application Note details two validated protocols designed to maximize ester yield while suppressing nitrile degradation:

  • Method A (Primary): Thionyl Chloride (

    
    ) Mediated Methanolysis (Anhydrous/Kinetic Control).
    
  • Method B (Secondary): Acid-Catalyzed Fischer Esterification (Thermodynamic Control).

Mechanistic Considerations & Chemoselectivity

To achieve high purity, the chemist must navigate the competition between carbonyl activation and nitrile activation.

The Chemoselectivity Landscape
  • Path A (Desired): Protonation of the carbonyl oxygen

    
     Nucleophilic attack by alcohol 
    
    
    Ester.[2]
  • Path B (Side Reaction - Hydrolysis): Protonation of nitrile nitrogen

    
     Attack by water 
    
    
    Amide/Acid.[1][3]
  • Path C (Side Reaction - Pinner): Protonation of nitrile nitrogen

    
     Attack by alcohol 
    
    
    Imidate Ester.[1]

Critical Control Point: Water content.[4] Path B is driven by water.[3] Path C is driven by high temperature and high acid concentration. Method A is superior because

Reaction Pathway Visualization[1]

ReactionPathwayscluster_0Method A: SOCl2 / MeOH (Anhydrous)cluster_1Side Reactions (Avoid)Start6-Cyanohexanoic AcidAcylChlorideAcyl ChlorideIntermediateStart->AcylChloride+ SOCl2- SO2, - HClTargetMethyl 6-Cyanohexanoate(Target Ester)Start->TargetFischer (H+)AcylChloride->Target+ MeOHFastPinnerImidate Ester(Pinner Product)Target->PinnerExcess HCl/Heat(Over-reaction)AmideAdipamide Derivative(Hydrolysis)Target->Amide+ H2O(Wet Conditions)

Figure 1: Reaction pathways highlighting the preferred route via Acyl Chloride to avoid nitrile degradation.

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

Why this method? This protocol generates anhydrous HCl in situ and chemically scavenges water produced during the reaction (

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][5]RoleGrade
6-Cyanohexanoic Acid 141.171.0Substrate>97%
Methanol (MeOH) 32.0410-20 volSolvent/RgtAnhydrous (<0.05% H2O)
Thionyl Chloride (

)
118.971.2 - 1.5ActivatorReagent Grade
Dichloromethane (DCM) 84.93-ExtractionACS Grade
Sodium Bicarbonate (

)
84.01-NeutralizationSat.[1] Aqueous Soln.
Step-by-Step Procedure
  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Solvent Charge: Add anhydrous Methanol (50 mL for 5g scale) to the RBF. Cool the flask to 0°C using an ice/water bath.

  • Activation (Exothermic): Add Thionyl Chloride (1.5 equiv) dropwise via the addition funnel over 15–20 minutes.

    • Caution: This step releases HCl gas and heat. Ensure proper venting to a scrubber or fume hood.

  • Substrate Addition: Once the

    
     addition is complete, add the 6-cyanohexanoic acid (1.0 equiv) in one portion.
    
    • Note: If the acid is not soluble initially, it will dissolve as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3–6 hours.

    • Monitoring: Check via TLC (System: 30% EtOAc/Hexane). Stain with KMnO4 or Iodine (Nitriles/Esters are often UV weak). Look for the disappearance of the baseline acid spot and the appearance of a higher Rf spot (Ester).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove excess MeOH and volatile HCl.

    • Redissolve the residue in DCM (50 mL).

    • Critical Wash: Wash the organic layer carefully with Saturated

      
       (2 x 30 mL). Caution: 
      
      
      evolution will be vigorous. This removes unreacted acid and neutralizes residual HCl.
    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
       or 
      
      
      .
  • Isolation: Filter and concentrate in vacuo to yield the crude Methyl 6-cyanohexanoate.

  • Purification: Typically, the crude oil is >95% pure. If necessary, purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash chromatography.

Protocol B: Acid-Catalyzed Fischer Esterification (Alternative)

Why this method? Suitable for large-scale operations where

1
Critical Process Parameters (CPPs)
  • Catalyst: Concentrated Sulfuric Acid (

    
    ).
    
  • Temperature: Reflux (65°C for MeOH).

  • Risk: Extended reflux times (>12h) increase the risk of Pinner reaction (imidate formation).

Step-by-Step Procedure
  • Dissolution: In a RBF, dissolve 6-cyanohexanoic acid (1.0 equiv) in Methanol (10 volumes).

  • Catalyst Addition: Add conc.

    
     (0.1 equiv, catalytic) slowly.
    
  • Reflux: Heat to reflux for 4–8 hours.

    • Optimization: Add 3Å Molecular Sieves to the reaction pot to shift the equilibrium by absorbing water.

  • Workup:

    • Cool to room temperature.

    • Evaporate MeOH to ~20% of original volume.

    • Dilute with Ethyl Acetate or DCM.

    • Wash with Sat.

      
       (2x) and Brine (1x).
      
    • Dry and concentrate.[6]

Analytical Validation & Specifications

Upon isolation, the product must be validated against the following criteria to ensure the nitrile is intact.

TestExpected ResultInterpretation
IR Spectroscopy Peak @ ~2245

Diagnostic: Sharp, weak band confirms Nitrile (

).[1]
IR Spectroscopy Peak @ ~1735

Strong Carbonyl (

) stretch of the Ester .
1H NMR Singlet @ ~3.6 ppm (3H)Methoxy group (

).[1]
1H NMR Triplet @ ~2.3 ppm (2H)

-methylene to Nitrile (

).[1]
GC-MS M+ = 155 m/zConfirm molecular ion.[1] Watch for M+1 = 141 (Hydrolysis product) or 187 (Pinner product).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Equilibrium limitation (Method B)Switch to Method A (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) or use Molecular Sieves.
Amide Peak in NMR Hydrolysis of NitrileEnsure reagents are anhydrous. Reduce reaction temperature.[7]
Imidate formation Pinner ReactionReaction time too long or acid conc.[1] too high. Stop reaction immediately upon consumption of SM.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Fischer Esterification).

  • Furniss, B. S., et al.Thionyl Chloride Activation Protocols. In Vogel's Textbook, Chapter 5, Section 5.12.
  • Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational text on Nitrile-Alcohol side reactions).

  • PubChem. Compound Summary for CID 79713: 6-Cyanohexanoic acid. National Library of Medicine (US).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insights into nucleophilic acyl substitution).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 6-cyanohexanoic acid (an irritant) and Thionyl Chloride (corrosive/toxic) before proceeding.

Troubleshooting & Optimization

Stability and long-term storage of Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-cyanohexanoate

Welcome to the dedicated technical support guide for Methyl 6-cyanohexanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and long-term storage of this compound. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of Methyl 6-cyanohexanoate.

Storage Conditions

Q1: What are the optimal storage conditions for long-term stability of Methyl 6-cyanohexanoate?

For optimal long-term stability, Methyl 6-cyanohexanoate should be stored in a cool, dry, and well-ventilated area. To prevent degradation, it is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1] Storage under an inert gas atmosphere, such as argon or nitrogen, is also recommended to further minimize exposure to moisture and oxygen.

Q2: What is the ideal temperature range for storing Methyl 6-cyanohexanoate?

Q3: What type of container should I use for storing Methyl 6-cyanohexanoate?

It is best to store Methyl 6-cyanohexanoate in its original container, which is typically designed for chemical stability.[1] If transferring to a different container, ensure it is made of a non-reactive material, such as amber glass, to protect the compound from light.[4] The container must have a secure seal to prevent leakage and exposure to the atmosphere.[1]

Handling Procedures

Q1: What personal protective equipment (PPE) should be worn when handling Methyl 6-cyanohexanoate?

When handling Methyl 6-cyanohexanoate, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[3][5]

Q2: How should I handle the compound to prevent contamination?

To prevent contamination, always use clean, dry spatulas and glassware. Avoid returning any unused material to the original container. After handling, ensure the container is tightly resealed. It is also good practice to wash hands thoroughly after handling the compound.[5]

Chemical Stability

Q1: What are the primary degradation pathways for Methyl 6-cyanohexanoate?

Methyl 6-cyanohexanoate has two primary functional groups susceptible to degradation: the ester and the nitrile group. The main degradation pathway is likely hydrolysis.

  • Ester Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester group can hydrolyze to form 6-cyanohexanoic acid and methanol.[6][7] This reaction is catalyzed by both acids and bases.[7]

  • Nitrile Hydrolysis: The nitrile group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions and often requiring heat, to form a carboxylic acid.[8][9][10][11] This hydrolysis proceeds through an amide intermediate (6-(aminocarbonyl)hexanoic acid methyl ester).[8][10]

Q2: What are the signs of degradation?

Signs of degradation may include a change in the physical appearance of the compound (e.g., color change, formation of a precipitate), a change in odor, or a decrease in purity as determined by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A change in the pH of a solution containing the compound could also indicate hydrolysis to an acidic byproduct.

Q3: What are the incompatible materials to avoid storing with Methyl 6-cyanohexanoate?

To prevent potentially hazardous reactions and degradation, store Methyl 6-cyanohexanoate away from strong oxidizing agents, strong acids, and strong bases.[12][13] Contact with these substances can catalyze the hydrolysis of both the ester and nitrile functional groups.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues you may encounter when working with Methyl 6-cyanohexanoate.

Observed Problem Potential Cause Suggested Action & Explanation
Change in Appearance (e.g., cloudiness, color change) 1. Moisture Contamination: Absorption of atmospheric water leading to hydrolysis. 2. Contamination from Handling: Introduction of impurities from glassware or utensils.1. Check Storage Conditions: Ensure the container is tightly sealed and consider storing in a desiccator. For future use, handle the compound under an inert atmosphere. 2. Verify Purity: Analyze a sample using techniques like GC-MS or LC-MS to identify any impurities or degradation products.
Decreased Purity or Presence of Unexpected Peaks in Analysis (GC/HPLC) 1. Hydrolysis: The most likely cause is the breakdown of the ester or nitrile group. The primary degradation products would be 6-cyanohexanoic acid and methanol (from ester hydrolysis) or the corresponding carboxylic acid from nitrile hydrolysis.[6][8] 2. Thermal Degradation: Although less common for this structure, prolonged exposure to high temperatures could potentially cause decomposition.1. Confirm Identity of Impurities: Use mass spectrometry (MS) coupled with chromatography to identify the molecular weights of the unexpected peaks and compare them to potential hydrolysis products. 2. Review Experimental Conditions: Ensure that the compound is not exposed to strong acids, bases, or high temperatures during your experimental setup, unless it is a desired reaction condition.
Inconsistent Experimental Results 1. Degradation of Starting Material: Using a degraded stock of Methyl 6-cyanohexanoate will lead to lower yields or the formation of side products. 2. Inaccurate Quantification: If the material has absorbed water, the actual amount of active compound will be lower than the weighed amount.1. Re-analyze Stock Material: Before use, confirm the purity of your Methyl 6-cyanohexanoate stock using a suitable analytical method. 2. Dry the Compound: If moisture absorption is suspected, the compound can be dried under vacuum, provided it is thermally stable under those conditions.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with Methyl 6-cyanohexanoate.

TroubleshootingWorkflow Start Problem Observed (e.g., Impurity, Low Yield) CheckAppearance Inspect Physical Appearance (Color, Clarity) Start->CheckAppearance AppearanceChange Appearance Changed? CheckAppearance->AppearanceChange AnalyzePurity Analyze Purity (GC, HPLC, NMR) AppearanceChange->AnalyzePurity Yes NoChange No Change AppearanceChange->NoChange No PurityLow Purity Decreased? AnalyzePurity->PurityLow CheckStorage Review Storage & Handling (Moisture, Temp, Inerts) PurityLow->CheckStorage Yes PurityOK Purity OK PurityLow->PurityOK No HydrolysisSuspected Suspect Hydrolysis (Acid/Base Contamination) CheckStorage->HydrolysisSuspected Purify Purify Material (Distillation, Chromatography) HydrolysisSuspected->Purify NewStock Use New, Verified Stock HydrolysisSuspected->NewStock End Problem Resolved Purify->End NewStock->End NoChange->AnalyzePurity CheckProcedure Review Experimental Procedure & Reagents PurityOK->CheckProcedure CheckProcedure->End

Caption: Troubleshooting workflow for Methyl 6-cyanohexanoate.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of Methyl 6-cyanohexanoate.

Objective: To determine the purity of a Methyl 6-cyanohexanoate sample and identify potential volatile impurities.

Materials:

  • Methyl 6-cyanohexanoate sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a mid-polarity column like a DB-17 or equivalent)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of Methyl 6-cyanohexanoate in the chosen solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working solution suitable for GC analysis (e.g., 100 µg/mL).

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C (FID) or as per MS requirements.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/minute.

      • Hold: Maintain 240°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

    • Identify the peak corresponding to Methyl 6-cyanohexanoate based on its retention time (a standard injection may be necessary for confirmation).

    • Calculate the purity based on the peak area percentage. If using GC-MS, identify any impurity peaks by their mass spectra.

References

  • Multichem. (n.d.). Methyl cyanoacetate.
  • Sigma-Aldrich. (2023, June 18). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Methyl cyanoformate.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate.
  • uHPLCs. (n.d.). Use, cleaning and storage of cyano column and amino column.
  • S&G Gloves. (2025, June 23). How to Store Nitrile Gloves Properly.
  • Agilent Technologies, Inc. (2019, March 25). Methyl Hexanoate - Safety Data Sheet.
  • MedChemExpress. (2026, January 4). Methyl 6-bromohexanoate-SDS.
  • TCI Chemicals. (2025, November 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Cyanoacetate, 97+%.
  • Eastwest Medico. (2023, August 20). The Ultimate Guide to Properly Storing Nitrile Gloves.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-cyanohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-cyanohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. As Senior Application Scientists, we are committed to providing you with accurate and practical information to ensure the success of your experiments.

Introduction

The synthesis of Methyl 6-cyanohexanoate is a critical step in the preparation of various pharmaceutical intermediates and specialty chemicals. The most common and efficient method for this synthesis is the nucleophilic substitution (Sₙ2) reaction between a methyl 6-halohexanoate (typically bromo- or chloro- derivative) and a cyanide salt. This guide will focus on optimizing this reaction, troubleshooting common issues, and answering frequently asked questions.

Reaction Overview: Sₙ2 Synthesis of Methyl 6-cyanohexanoate

The fundamental reaction involves the displacement of a halide ion from methyl 6-halo-hexanoate by a cyanide anion.

G cluster_reactants Reactants cluster_products Products Methyl 6-bromohexanoate Methyl 6-bromohexanoate Methyl 6-cyanohexanoate Methyl 6-cyanohexanoate Methyl 6-bromohexanoate->Methyl 6-cyanohexanoate Sₙ2 Reaction (Solvent, Heat) Sodium Bromide Sodium Bromide Methyl 6-bromohexanoate->Sodium Bromide Sodium Cyanide Sodium Cyanide Sodium Cyanide->Methyl 6-cyanohexanoate Sodium Cyanide->Sodium Bromide

Caption: General workflow for the Sₙ2 synthesis of Methyl 6-cyanohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of Methyl 6-cyanohexanoate?

A1: The recommended starting material is Methyl 6-bromohexanoate . While the chloro- derivative can also be used, the bromo- derivative is more reactive, generally leading to higher yields and faster reaction times in Sₙ2 reactions.[1][2][3] Several straightforward methods exist for the preparation of methyl 6-bromohexanoate from 6-bromohexanoic acid using methanol and an acid catalyst like sulfuric acid or hydrogen chloride gas.[1][2][3]

Q2: Which cyanide salt and solvent system are optimal for this reaction?

A2: Sodium cyanide (NaCN) is a commonly used and effective cyanide source for this type of reaction. For the solvent, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is highly recommended. These solvents are excellent for Sₙ2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and available for reaction.[4]

Q3: What are the typical reaction temperatures and times?

A3: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. A starting point would be in the range of 60-100 °C . The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight, depending on the specific temperature and the reactivity of the halide.

Q4: Can I use Methyl 6-hydroxyhexanoate as a starting material?

A4: Yes, it is possible to start from Methyl 6-hydroxyhexanoate, but it requires a two-step process. The hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate, or converted directly to the halide. Alternatively, a Mitsunobu reaction can be employed to convert the alcohol to the nitrile in one pot using reagents like triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a cyanide source like acetone cyanohydrin.[5][6] However, for simplicity and often higher overall yield, starting with the halo-ester is generally preferred.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of Methyl 6-cyanohexanoate from Methyl 6-bromohexanoate.

Materials:

  • Methyl 6-bromohexanoate

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve Methyl 6-bromohexanoate (1.0 eq) in anhydrous DMSO.

  • Addition of Cyanide: Carefully add sodium cyanide (1.1 - 1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude Methyl 6-cyanohexanoate by vacuum distillation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive starting material. 2. Insufficient temperature. 3. Wet solvent or reagents. 4. Poor quality cyanide salt.1. Verify the purity of Methyl 6-bromohexanoate via NMR or GC. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Ensure all glassware is flame-dried and use anhydrous solvents. 4. Use freshly opened or properly stored sodium cyanide.
Formation of Side Products (e.g., 6-hydroxyhexanoate) 1. Presence of water in the reaction mixture. 2. Hydrolysis of the ester group.1. Use anhydrous solvent and reagents. 2. Avoid excessively high temperatures or prolonged reaction times. Basic hydrolysis of the ester can occur, especially if the reaction is not worked up promptly.[7]
Difficult Purification 1. Presence of unreacted starting material. 2. Formation of polar impurities.1. Ensure the reaction has gone to completion before work-up. 2. A silica gel column chromatography step may be necessary before distillation for very impure samples.[8]
Product Decomposition during Distillation 1. Distillation temperature is too high.1. Use a high-vacuum pump to lower the boiling point of the product.

Visualizing Potential Side Reactions

G cluster_main Desired Reaction cluster_side Potential Side Reactions Methyl 6-bromohexanoate Methyl 6-bromohexanoate Methyl 6-cyanohexanoate Methyl 6-cyanohexanoate Methyl 6-bromohexanoate->Methyl 6-cyanohexanoate NaCN, DMSO Methyl 6-hydroxyhexanoate Methyl 6-hydroxyhexanoate Methyl 6-bromohexanoate->Methyl 6-hydroxyhexanoate H₂O (Trace) 6-Cyanohexanoic Acid 6-Cyanohexanoic Acid Methyl 6-cyanohexanoate->6-Cyanohexanoic Acid Hydrolysis (H₂O)

Caption: Desired reaction pathway and potential side reactions.

References

  • PrepChem. Synthesis of methyl 6-bromohexanoate. [Link]

  • PrepChem. Synthesis of methyl 6-bromo-hexanoate. [Link]

  • Friedman, L.; Shechter, H. Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry. 1960, 25 (6), 877–879.
  • Semantic Scholar. Preparation of Nitriles by the Modification of Mitsunobu-Wilk Procedure III Carbon Elongation of Hydroxy Esters. [Link]

  • Subramanian, L. R. Introduction of the Cyano Group by Substitution of Oxygen Functions. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2005.
  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

Sources

Technical Support Center: Methyl 6-cyanohexanoate Handling and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Methyl 6-cyanohexanoate. This guide has been developed to provide researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the safe handling and application of this compound. Acknowledging the unique chemical properties of Methyl 6-cyanohexanoate, this resource is structured to address potential challenges and frequently asked questions encountered during experimental workflows. Our commitment is to scientific integrity and ensuring you can work both safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Methyl 6-cyanohexanoate?

Crucially, the presence of the cyano (-CN) group introduces a more significant hazard. Nitrile compounds can be toxic, with effects similar to cyanide poisoning.[2] Upon ingestion, inhalation, or skin absorption, nitriles can potentially metabolize to release cyanide, which is a potent cellular respiration inhibitor. Symptoms of nitrile poisoning can mirror those of hydrogen cyanide exposure and may include headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[2] Therefore, all handling procedures must be designed to mitigate these risks.

Q2: What are the essential personal protective equipment (PPE) requirements for handling Methyl 6-cyanohexanoate?

A comprehensive PPE strategy is non-negotiable when working with Methyl 6-cyanohexanoate. The following PPE is mandatory to ensure user safety:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3][4] Given the potential for splashes, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during vigorous mixing.[2]

  • Hand Protection: Nitrile gloves are recommended due to their resistance to a wide range of chemicals.[5] Double gloving is a prudent measure to enhance protection against accidental exposure. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is essential for all routine procedures. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.[6]

  • Respiratory Protection: All handling of Methyl 6-cyanohexanoate, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.[3][4]

Q3: What are the appropriate storage conditions for Methyl 6-cyanohexanoate?

Proper storage is critical to maintain the stability of Methyl 6-cyanohexanoate and to prevent accidents. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8]

Troubleshooting Guide

Scenario 1: Accidental Skin or Eye Contact
  • Problem: You have accidentally splashed a small amount of Methyl 6-cyanohexanoate on your gloved hand and a droplet has made contact with your skin. Or, you experience eye irritation after adjusting your safety glasses.

  • Solution Workflow:

    • Immediate Action: Proceed immediately to the nearest emergency eyewash station or safety shower.[8]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7][9]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][9]

    • Seek Medical Attention: In all cases of direct contact, seek immediate medical attention.[7][9] Inform medical personnel of the chemical involved, providing the Safety Data Sheet for a structurally similar compound if a specific one is unavailable.

Scenario 2: Small Spill in the Chemical Fume Hood
  • Problem: While dispensing the liquid, a small amount (less than 50 mL) of Methyl 6-cyanohexanoate has spilled inside the chemical fume hood.

  • Solution Workflow:

    • Alert and Assess: Alert others in the immediate vicinity. Ensure the fume hood sash is at the appropriate working height to maintain containment.

    • Containment: If the spill is contained within the fume hood, you can proceed with cleanup.

    • Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the liquid.[7][10]

    • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[8]

    • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

    • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[10]

Experimental Protocols

Protocol: Weighing and Dissolving Methyl 6-cyanohexanoate

This protocol outlines the standard procedure for safely weighing and preparing a solution of Methyl 6-cyanohexanoate.

Materials:

  • Methyl 6-cyanohexanoate

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stir bar and stir plate

  • Appropriate PPE (see FAQ Q2)

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully dispense the desired amount of Methyl 6-cyanohexanoate onto the weighing paper.

    • Record the exact weight.

  • Dissolving:

    • Place the weighed Methyl 6-cyanohexanoate into a beaker containing a magnetic stir bar.

    • Add a small amount of the desired solvent to the beaker.

    • Place the beaker on a magnetic stir plate and stir until the compound is fully dissolved.

    • Carefully transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

Visualizations

Logical Relationship: PPE Selection for Handling Methyl 6-cyanohexanoate

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_tasks Experimental Tasks eye_face Eye/Face Protection - Chemical Goggles - Face Shield hand Hand Protection - Nitrile Gloves - Double Gloving body Body Protection - Lab Coat - Chemical Apron respiratory Respiratory Protection - Chemical Fume Hood - Respirator (if needed) weighing Weighing weighing->eye_face Requires weighing->hand Requires weighing->body Requires weighing->respiratory Requires dissolving Dissolving dissolving->eye_face Requires dissolving->hand Requires dissolving->body Requires dissolving->respiratory Requires reaction Running Reaction reaction->eye_face Requires reaction->hand Requires reaction->body Requires reaction->respiratory Requires purification Purification purification->eye_face Requires purification->hand Requires purification->body Requires purification->respiratory Requires

Caption: PPE requirements for various lab tasks involving Methyl 6-cyanohexanoate.

Experimental Workflow: Spill Response

Spill_Response start Spill Occurs alert Alert Others & Evacuate Area (if necessary) start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb emergency_services Call Emergency Services large_spill->emergency_services collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose end Spill Managed dispose->end emergency_services->end

Caption: Step-by-step workflow for responding to a chemical spill.

Quantitative Data Summary

PropertyValueSource
Methyl 6-bromohexanoate
Molecular FormulaC₇H₁₃BrO₂[11]
Molecular Weight209.08 g/mol [11]
Physical StateLiquid[11]
Boiling Point209.2°C at 760 mmHg[1]
Flash Point106.8°C[1]
Methyl Hexanoate
Molecular FormulaC₇H₁₄O₂[3]
Molecular Weight130.18 g/mol [3]
Flash Point42°C / 107.6°F[3]
Log Pow2.34[3]
Methyl Cyanoacetate
Molecular FormulaC₄H₅NO₂[8]
Molecular Weight99.09 g/mol [8]
Boiling Point204 - 207 °C[8]
Flash Point> 110 °C / > 230 °F[8]
Water Solubility54 g/L (20°C)[8]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methyl cyanoacetate. [Link]

  • Chem Service. (2015). SAFETY DATA SHEET: Methyl hexanoate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl orange. [Link]

  • Chemsrc. (2025). methyl-6-isocyanohexanoate. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ChemSynthesis. (2025). methyl 2-cyanohexanoate. [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: Structural Validation of Methyl 6-cyanohexanoate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-cyanohexanoate (also known as Methyl 6-cyanocaproate; Formula:


) is a critical bifunctional aliphatic intermediate used in the synthesis of polyamides, amino acids, and pharmaceutical precursors (e.g., gabapentinoids).[1][2][3][4][5] Its dual functionality—hosting both a nitrile and a methyl ester—presents specific analytical challenges, particularly in distinguishing it from symmetric byproducts like dimethyl suberate or suberonitrile.

This guide provides a definitive structural characterization protocol using 1H and 13C NMR. It compares the efficacy of Quantitative NMR (qNMR) against Gas Chromatography (GC-FID) for purity assessment, offering a self-validating workflow for senior analytical scientists.

Part 1: Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the synthesis-derived impurities. Methyl 6-cyanohexanoate is typically synthesized via the desymmetrization of suberic acid or cyanation of methyl 6-bromohexanoate.

Common Impurities:

  • Dimethyl suberate: Result of over-esterification (Symmetric, no nitrile signal).

  • 6-Cyanohexanoic acid: Hydrolysis product (Loss of Methyl singlet).

  • Suberonitrile: Result of over-cyanation (Symmetric, no ester signal).

Diagram 1: Analytical Workflow & Decision Tree

This workflow ensures that sample preparation and acquisition parameters match the specific requirements of bifunctional ester analysis.

G Start Crude Methyl 6-cyanohexanoate Prep Sample Prep: ~15mg in 0.6mL CDCl3 (Optional: Add TCNB internal std) Start->Prep H1_Acq 1H NMR Acquisition (d1 > 5s for qNMR) Prep->H1_Acq Process Processing & Integration Ref: TMS @ 0.00 ppm H1_Acq->Process Check_OMe Check OMe Singlet (3.67 ppm) Process->Check_OMe Check_Ratio Ratio Check OMe (3H) : alpha-CH2 (2H+2H) Check_OMe->Check_Ratio Decision Structure Validated? Check_Ratio->Decision GC_Path Secondary Confirmation (GC-FID for volatile impurities) Decision->GC_Path Ambiguous Release Release for Synthesis Decision->Release Pass

Caption: Operational workflow for the structural validation of Methyl 6-cyanohexanoate, prioritizing integration logic.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.05% v/v TMS.
    
    • Rationale:

      
       prevents exchange of acidic protons (if free acid is present) and provides excellent solubility for aliphatic esters.
      
  • Concentration: 10–20 mg per 0.6 mL solvent.

    • Note: Avoid higher concentrations to prevent viscosity-induced line broadening, which obscures the fine splitting of the internal methylene multiplets.

Instrument Parameters (High-Field >400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) for qNMR.

  • Relaxation Delay (d1): Set to

    
     (typically 10–15 seconds) if performing quantitative analysis. The methoxy protons have long relaxation times; insufficient delay leads to under-integration of the methyl ester peak.
    
  • Scans (ns): 16 (Standard) or 64 (for minor impurity detection).

Part 3: 1H NMR Characterization (400 MHz, CDCl3)

The spectrum of Methyl 6-cyanohexanoate is defined by three distinct regions: the deshielded methoxy singlet, the alpha-methylene triplets, and the shielded internal methylene multiplets.

Table 1: 1H NMR Assignment & Logic
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Assignment
1 3.67 Singlet (s)3H--OCH₃ (Methoxy ester). Key purity indicator.
2 2.35 Triplet (t)2H7.1-CH₂-CN (Alpha to nitrile).
3 2.31 Triplet (t)2H7.4-CH₂-CO (Alpha to carbonyl).
4 1.60 – 1.70 Multiplet (m)4H-β-CH₂ (Beta to functional groups).
5 1.45 – 1.55 Multiplet (m)2H-γ-CH₂ (Internal methylene).
Critical Analysis Points:
  • The Alpha-Overlap: At lower field strengths (300 MHz), the triplets at 2.35 ppm (

    
    -CN) and 2.31 ppm (
    
    
    
    -CO) may overlap into a pseudo-quartet. At 400+ MHz, they should resolve into two distinct triplets.
  • Self-Validation Ratio: The integration ratio of the Methoxy singlet (3.67 ppm) to the combined Alpha-region (2.30–2.35 ppm) must be 3:4 . Deviation indicates the presence of dimethyl suberate (increases OMe ratio) or suberonitrile (decreases OMe ratio).

Part 4: 13C NMR Characterization (100 MHz, CDCl3)

13C NMR provides the definitive confirmation of the carbon skeleton, particularly distinguishing the nitrile carbon from the carbonyl.

Table 2: 13C NMR Assignment
Carbon TypeShift (

, ppm)
Assignment Logic
Carbonyl (C=O) 174.0 Typical ester carbonyl. Deshielded by oxygen.
Nitrile (CN) 119.6 Characteristic nitrile region. Distinct from aromatic impurities.[6][7]
Methoxy (OCH₃) 51.6 Diagnostic for methyl esters.

-Carbonyl
33.9 Shielded relative to OMe, deshielded by carbonyl.
Internal

28.5 Central methylene chain.
Internal

25.2

to Carbonyl.
Internal

24.3

to Nitrile.

-Nitrile
17.1 Highly shielded due to the anisotropic effect of the CN triple bond.
Diagram 2: Structure-to-Shift Correlation

This diagram visualizes the electronic environments affecting the chemical shifts.

Structure CN CN Group (Electron Withdrawing) Alpha_CN α-CH2 (CN) Shielded Carbon (17 ppm) Deshielded Proton (2.35 ppm) CN->Alpha_CN Inductive Effect Chain Internal Chain (CH2)3 (1.4-1.7 ppm) Alpha_CN->Chain Alpha_CO α-CH2 (CO) (34 ppm / 2.31 ppm) Chain->Alpha_CO Ester Ester Carbonyl (174 ppm) Alpha_CO->Ester OMe Methoxy (51.6 ppm / 3.67 ppm) Ester->OMe

Caption: Electronic influence map showing how functional groups dictate chemical shifts.

Part 5: Comparative Analysis (qNMR vs. GC-FID)

For researchers choosing between methods for purity assay, the following comparison highlights why qNMR is often superior for this specific intermediate.

Table 3: Performance Comparison
FeatureqNMR (Quantitative NMR) GC-FID (Gas Chromatography)
Primary Utility Absolute purity (wt%) & Structural ID.Trace impurity profiling (volatiles).
Reference Standard Universal. (e.g., TCNB or Maleic Acid). Does not require a standard of the analyte itself.[8][9]Specific. Requires a high-purity standard of Methyl 6-cyanohexanoate for calibration curves.
Thermal Stability Non-destructive. Ideal for thermally labile esters.Destructive. High injection port temps (250°C) can cause ester pyrolysis or transesterification.
Water Detection Detects moisture (broad peak ~1.5 ppm in CDCl3).Blind to water content (requires Karl-Fischer).
Limit of Detection Moderate (~0.1%).Excellent (ppm level).

Expert Insight: While GC-FID is standard for process control (checking reaction completion), qNMR is recommended for the final certification of the reference material. The ability to determine absolute purity without a specific reference standard eliminates the circular logic often found in chromatographic purity assessments.

Solvent Effects (Advanced Characterization)

If the triplet overlap at 2.3 ppm is unresolved in


, switching to Benzene-d6 (

)
is a proven technique. The magnetic anisotropy of the benzene ring often induces a shift that separates the

-carbonyl and

-nitrile signals, allowing for precise integration of each functional group independently.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link (Standard reference for solvent residuals in CDCl3).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link (Foundational text for qNMR methodology).

  • SDBS Web Software. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). Link (Authoritative database for verifying standard aliphatic nitrile/ester shifts).

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link (Detailed protocol for relaxation delays and internal standard selection).

Sources

Executive Summary: Strategic Synthesis of Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 6-cyanohexanoate (Methyl 6-cyanocaproate) is a critical bifunctional intermediate, primarily utilized in the synthesis of suberic acid derivatives, Nylon-6 precursors (6-aminohexanoic acid), and various pharmaceutical side chains (e.g., for HMG-CoA reductase inhibitors).

While the molecule appears simple—a linear 7-carbon chain terminated by an ester and a nitrile—its synthesis is governed by the availability of precursors (ε-caprolactone vs. pimelonitrile) and the tolerance for hazardous reagents (cyanide).

This guide evaluates three distinct synthetic strategies:

  • The "Bromo-Intermediate" Route (Recommended): A robust, two-step protocol offering the highest overall yield (~80%) and operational control.

  • The "Direct Cyanolysis" Route: A high-temperature, one-step ring-opening of ε-caprolactone. While atom-economical, it suffers from harsh conditions and lower yields (50–75%).

  • The "Dinitrile Hydrolysis" Route: A statistical partial hydrolysis of pimelonitrile. Useful for bulk manufacturing where separation costs are amortized, but often impractical for lab-scale synthesis due to poor selectivity.

Part 1: Comparative Route Analysis

The following table summarizes the key performance metrics for each route.

FeatureRoute A: Bromo-Intermediate Route B: Direct Cyanolysis Route C: Dinitrile Hydrolysis
Starting Material ε-Caprolactone (or 6-Bromohexanoic acid)ε-CaprolactonePimelonitrile (1,5-Dicyanopentane)
Reagents HBr/MeOH, then NaCN/DMSOKCN (High Temp)NaOH/H₂O (Controlled)
Steps 2 (Ring opening + Substitution)1 (Ring opening)2 (Hydrolysis + Esterification)
Overall Yield High (~80-90%) Moderate (49-74%)Low-Moderate (Statistical limit)
Selectivity Excellent (>98%)Moderate (Polymer byproducts)Poor (Mixture of di-acid/mono-acid)
Safety Profile High (Standard Cyanide Safety)Critical (Molten Cyanide >250°C)Moderate (Caustic)
Scalability Linear (Easy to scale)Difficult (Exotherm control)High (Continuous flow preferred)
Pathway Visualization

SynthesisRoutes cluster_legend Route Legend Caprolactone ε-Caprolactone BromoEster Methyl 6-bromohexanoate Caprolactone->BromoEster HBr/MeOH (Ring Opening) CyanoSalt K+ 6-Cyanohexanoate Caprolactone->CyanoSalt KCN, >250°C (Direct Opening) Target Methyl 6-cyanohexanoate (Target) BromoEster->Target NaCN/DMSO (SN2) CyanoAcid 6-Cyanohexanoic Acid CyanoSalt->CyanoAcid H+ Workup Pimelonitrile Pimelonitrile Pimelonitrile->CyanoAcid NaOH (Partial Hydrolysis) CyanoAcid->Target MeOH/H+ key Blue: Recommended Route (A) Red: Harsh/High Temp (B) Yellow: Low Selectivity (C)

Figure 1: Strategic overview of synthetic pathways to Methyl 6-cyanohexanoate.

Part 2: Detailed Experimental Protocols

Route A: The "Bromo-Intermediate" Strategy (Recommended)

This route is preferred for its reliability and high purity. It avoids the formation of di-acid byproducts common in dinitrile hydrolysis and the thermal decomposition risks of direct cyanolysis.

Mechanism:

  • Acid-Catalyzed Alcoholysis: ε-Caprolactone is opened by methanol in the presence of HBr to form Methyl 6-bromohexanoate.

  • SN2 Substitution: The primary bromide is displaced by cyanide in a polar aprotic solvent.

Step 1: Synthesis of Methyl 6-bromohexanoate

  • Reagents: ε-Caprolactone (11.4 g, 0.1 mol), Methanol (50 mL), HBr (gas) or H₂SO₄/NaBr.

  • Protocol:

    • Dissolve ε-caprolactone in methanol (50 mL) in a round-bottom flask.

    • Cool to 0°C. Slowly bubble dry HBr gas into the solution until saturation (approx. 1.2 eq). Alternatively, add concentrated H₂SO₄ (1 mL) and reflux if using 6-bromohexanoic acid as starting material.

    • Stir at room temperature for 12 hours.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dissolve residue in diethyl ether, wash with saturated NaHCO₃ (2x) and brine.

    • Dry over MgSO₄ and concentrate.

    • Yield: ~19-20 g (90-95%) of clear oil.

    • QC Check: ¹H NMR (CDCl₃) δ 3.67 (s, 3H), 3.40 (t, 2H), 2.32 (t, 2H).

Step 2: Cyanation to Methyl 6-cyanohexanoate

  • Reagents: Methyl 6-bromohexanoate (10.45 g, 50 mmol), Sodium Cyanide (2.94 g, 60 mmol), DMSO (40 mL).

  • Protocol:

    • Safety Note: Perform in a well-ventilated fume hood. Wear double nitrile gloves. Have a cyanide antidote kit available.

    • Dissolve NaCN in dry DMSO (40 mL) in a flask equipped with a condenser. Heat to 40°C to facilitate dissolution.

    • Add Methyl 6-bromohexanoate dropwise over 15 minutes. The reaction is slightly exothermic.[1]

    • Heat the mixture to 90°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

    • Workup: Cool to room temperature. Pour the mixture into 200 mL of ice water.

    • Extract with Ethyl Acetate (3 x 50 mL). Note: Avoid acidification of the aqueous layer to prevent HCN formation.

    • Wash combined organics with water (2x) and brine (to remove DMSO).

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Vacuum distillation (bp ~100°C at 1.3 mmHg) or column chromatography (SiO₂).

    • Yield: ~6.8 g (87%).

    • Characterization: IR (neat): 2245 cm⁻¹ (CN stretch), 1735 cm⁻¹ (C=O).

Route B: The "Direct Cyanolysis" Strategy (Historical)

For reference only. Not recommended for routine lab use due to safety hazards.

Concept: Direct nucleophilic attack of cyanide on the alkyl carbon of the lactone ring. Critical Issue: Lactones typically undergo acyl-oxygen cleavage (attack at carbonyl). To force alkyl-oxygen cleavage (attack at the ω-carbon), high temperatures (>250°C) are required, often leading to polymerization/depolymerization equilibria.

Protocol Summary:

  • Mix ε-Caprolactone and dry KCN (1:1 molar ratio).

  • Heat rapidly to 290–300°C . An exothermic reaction occurs.[1]

  • Cool and acidify to isolate 6-cyanohexanoic acid.

  • Esterify with MeOH/H⁺.

  • Yield: Highly variable (49–74%).

  • Risk: Runaway exotherm and release of toxic fumes at high temperature.

Part 3: Scientific Integrity & Troubleshooting

Self-Validating the Protocol (Route A)

To ensure the trustworthiness of your results, apply these checkpoints:

  • Bromide Conversion (Step 1 -> 2):

    • Observation: The starting bromide has a triplet at ~3.40 ppm (CH₂-Br). The product nitrile has a triplet at ~2.35 ppm (CH₂-CN).

    • Validation: If the 3.40 ppm signal persists, the reaction is incomplete. Add 0.2 eq more NaCN and extend heating.

  • DMSO Removal:

    • Observation: Residual DMSO shows a peak at 2.62 ppm in ¹H NMR.

    • Impact: DMSO can interfere with subsequent biological assays or polymerizations.

    • Fix: Thorough water washes during workup are critical.

Safety: Cyanide Management
  • Hazard: NaCN is fatal if swallowed or in contact with acid (generates HCN gas).

  • Waste: All aqueous waste from Step 2 must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Never add acid to the reaction mixture or the aqueous waste.

References

  • Synthesis of Methyl 6-bromohexanoate

    • ChemicalBook Protocols & Properties. (2025).[2][3][4][5] Retrieved from

    • PrepChem Experimental Data. (2025).[2][3][4][5] Retrieved from

  • Nucleophilic Substitution with Cyanide

    • Rucker, M., & Brueckner, R. (1997). Nucleophilic displacement of benzylic bromides using sodium cyanide. Synlett.[2][6] Retrieved from

  • Direct Lactone Ring Opening (Historical Context)

    • The Reaction of ε-Caprolactone with Inorganic Cyanide. Journal of the American Chemical Society. Retrieved from

  • Safety Data & Properties

    • Methyl 6-bromohexanoate SDS.[5] Fisher Scientific. Retrieved from

    • 6-Cyanohexanoic Acid Data.[3][6] PubChem.[3][4][6] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Protocols for High-Integrity Handling

Executive Summary: The Dual-Hazard Profile

Methyl 6-cyanohexanoate (CAS: 106-70-7 analog/derivative context) presents a unique safety challenge in the laboratory. It combines the solvent properties of an aliphatic ester with the latent toxicity of an organic nitrile .

Unlike simple inorganic cyanides (e.g., NaCN), this compound does not immediately release cyanide ions upon contact. Instead, it poses a metabolic asphyxiation risk . If absorbed through the skin or inhaled, hepatic metabolism can slowly liberate cyanide ions (CN⁻), leading to "silent hypoxia"—delayed toxicity that can manifest hours after exposure.

Core Directive: Treat this chemical not just as a skin irritant, but as a permeation hazard . Your PPE strategy must focus on preventing molecular breakthrough, not just liquid penetration.

Risk Assessment & Material Science

Before selecting PPE, we must understand the enemy: Permeation . Standard laboratory nitrile gloves are often insufficient for prolonged contact with organic esters, which can swell the rubber lattice and facilitate the breakthrough of the nitrile moiety.

Hazard Specification Matrix
ParameterClassificationOperational Implication
Primary Hazard Acute Toxicity (Oral/Dermal/Inhal.)[1]Zero-skin-contact policy is mandatory.
Secondary Hazard Skin/Eye Irritant (H315, H319)Splash protection for eyes is critical.
Latent Hazard Metabolic CyanogenSymptoms may be delayed; keep observation logs.
Physical State Combustible LiquidFlash point likely >60°C; avoid static and hot surfaces.
The PPE Defense System

Do not rely on a single barrier. We utilize a Multi-Layered Defense Protocol designed to decouple the hazard from the operator.

A. Hand Protection: The "Double-Shell" Protocol

Standard 4-mil nitrile gloves provide incidental splash protection only (breakthrough <15 mins). For handling Methyl 6-cyanohexanoate, you must use a layered approach.

  • Inner Layer (The Barrier): Laminate Film (e.g., Silver Shield/4H®) .

    • Why: These multi-layer laminates offer >480 minutes of breakthrough time against esters and nitriles. They are chemically impervious but mechanically clumsy.

  • Outer Layer (The Grip): Thick Nitrile (minimum 5-8 mil) .

    • Why: Provides mechanical dexterity, protects the inner laminate from tears, and offers immediate splash indication (swelling).

B. Respiratory Protection[2]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood with face velocity >100 fpm.

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Do not rely on smell.[3] Nitriles often have poor olfactory warning properties.

C. Eye & Body Armor[4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of aerosolization.

  • Body: Lab coat (Nomex/cotton blend preferred for flammability) + Chemical Resistant Apron (Butyl or Neoprene) for transfer operations >100mL.

Visualization: The Layered Defense System

This diagram illustrates the hierarchy of controls required to isolate the operator from the chemical hazard.

DefenseSystem cluster_0 Environment (Engineering Controls) cluster_1 Operator (PPE Layers) FumeHood Chemical Fume Hood (Primary Containment) OuterGlove Outer Glove: Nitrile (8 mil) FumeHood->OuterGlove Breach Risk Respirator Backup: OV Cartridge Respirator FumeHood->Respirator Failure Mode NegPressure Negative Pressure Lab InnerGlove Inner Glove: Laminate Film (Silver Shield) Operator Researcher InnerGlove->Operator Safe Handling OuterGlove->InnerGlove Permeation Barrier Respirator->Operator Hazard Methyl 6-cyanohexanoate (Source) Hazard->FumeHood Contained By

Figure 1: The "Swiss Cheese" model of defense applied to nitrile handling. Note that the Laminate Glove is the critical final barrier against molecular permeation.

Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Setup
  • Verify Ventilation: Confirm fume hood flow rate is active.

  • Glove Integrity Check: Inflate the outer nitrile glove to check for pinholes. Inspect the inner laminate glove for cracks.

  • Prepare Quench Solution: Have a container of 10% Sodium Hypochlorite (Bleach) ready. Hypochlorite oxidizes the cyanide group, neutralizing the hazard.

Phase 2: Active Handling
  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid pouring to minimize vapor generation.

  • Heating: If the reaction requires heat, use a silicone oil bath or heating block. Never use an open flame (Flash point risk).

  • Spill Awareness: If a drop lands on your outer glove:

    • STOP immediately.

    • Remove the outer glove.

    • Inspect the inner glove.

    • Replace the outer glove before resuming.

Phase 3: Decontamination & Disposal
  • Wipe Down: Clean all glassware exteriors with a bleach-soaked wipe inside the hood before removing them.

  • Waste Segregation:

    • DO NOT mix with acids. Acidification of nitriles can release Hydrogen Cyanide (HCN) gas.

    • Dispose of in a dedicated "Organic Nitrile/Toxic" waste stream.

    • Label container: "Contains Methyl 6-cyanohexanoate - TOXIC - NO ACIDS"

Emergency Response Logic

In the event of exposure, speed is critical to prevent metabolic uptake.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin1 Remove Contaminated Clothing Immediately Skin->ActionSkin1 ActionInhale1 Move to Fresh Air Inhale->ActionInhale1 ActionSkin2 Wash with Soap & Water (15 Minutes) ActionSkin1->ActionSkin2 Medical Seek Medical Attention (Mention Nitrile/Cyanide Risk) ActionSkin2->Medical ActionInhale1->Medical Monitor Monitor for Delayed Symptoms (Headache, Nausea, Dizziness) Medical->Monitor Post-Treatment

Figure 2: Immediate Action Workflow. Note that symptoms may be delayed; medical observation is required even if the victim feels fine immediately after washing.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl hexanoate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitriles. (General handling protocols for organic nitriles). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.